molecular formula C5H11BO2 B8822208 [(1E)-3-Methylbut-1-en-1-yl]boronic acid CAS No. 70813-75-1

[(1E)-3-Methylbut-1-en-1-yl]boronic acid

Cat. No.: B8822208
CAS No.: 70813-75-1
M. Wt: 113.95 g/mol
InChI Key: LFWFFPWFHYNDPI-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(1E)-3-Methylbut-1-en-1-yl]boronic acid is a useful research compound. Its molecular formula is C5H11BO2 and its molecular weight is 113.95 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

70813-75-1

Molecular Formula

C5H11BO2

Molecular Weight

113.95 g/mol

IUPAC Name

[(E)-3-methylbut-1-enyl]boronic acid

InChI

InChI=1S/C5H11BO2/c1-5(2)3-4-6(7)8/h3-5,7-8H,1-2H3/b4-3+

InChI Key

LFWFFPWFHYNDPI-ONEGZZNKSA-N

Isomeric SMILES

B(/C=C/C(C)C)(O)O

Canonical SMILES

B(C=CC(C)C)(O)O

Origin of Product

United States

Foundational & Exploratory

(E)-3-methyl-1-butenylboronic acid structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Synthesis, and Application in Stereoselective Coupling

Executive Summary

(E)-3-methyl-1-butenylboronic acid (CAS: 70813-75-1) is a specialized organoboron intermediate used primarily in the introduction of isobutenyl motifs into pharmacophores and agrochemicals. Its utility lies in its geometry: the trans (E) configuration of the vinyl group allows for high stereospecificity in Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

This guide details the physicochemical profile, synthetic pathways, and critical handling protocols required to maintain the integrity of this reagent, specifically addressing the equilibrium between the free acid and its boroxine anhydride.

Part 1: Physicochemical Profile[1]

The compound consists of a vinyl boronic acid moiety attached to an isopropyl group. The (E)-configuration indicates that the boron atom and the isopropyl group are on opposite sides of the double bond (


).
Table 1: Core Specifications
PropertyDataNotes
IUPAC Name (E)-(3-methylbut-1-en-1-yl)boronic acid
Common Name trans-Isobutenylboronic acid
CAS Number 70813-75-1 Specific to the (E)-isomer
Molecular Formula

Molecular Weight 113.95 g/mol Monomeric form
Physical State White to off-white solidHygroscopic
Solubility MeOH, DMSO, THF, DCMPoor stability in wet protic solvents
Boroxine MW ~287.64 g/mol Trimeric anhydride form (

)
Structural Analysis & The Boroxine Equilibrium

Researchers must recognize that (E)-3-methyl-1-butenylboronic acid rarely exists as a pure monomer in the solid state. It exists in a reversible equilibrium with its cyclic trimer (boroxine).[1]

  • Implication: When calculating stoichiometry for precise catalytic loading, assume the material may be partially dehydrated.

  • Verification:

    
    -NMR often shows two distinct peaks if water is present: one for the monomer (~30 ppm) and one for the boroxine (shifted slightly upfield).
    

Part 2: Synthetic Routes

The synthesis of (E)-3-methyl-1-butenylboronic acid relies on the hydroboration of terminal alkynes. The stereoselectivity is governed by the syn-addition mechanism of the boron hydride across the triple bond.

Protocol: Hydroboration of 3-Methyl-1-butyne

Objective: Synthesize the (E)-isomer with >98% stereocontrol.

Reagents:

  • 3-Methyl-1-butyne (Isopropyl acetylene)

  • Catecholborane (or Pinacolborane for ester route)

  • Water (for hydrolysis)

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under Argon, charge neat catecholborane (1.0 equiv).

  • Addition: Add 3-methyl-1-butyne (1.1 equiv) dropwise at 0°C. The slight excess of alkyne prevents over-boration.

  • Heating: Stir the mixture at 70°C for 2–4 hours. The reaction is neat (solvent-free) to maximize kinetics.

  • Hydrolysis: Cool to room temperature. Add water slowly to hydrolyze the catechol ester.

    • Note: This step is exothermic.

  • Purification: The resulting boronic acid precipitates or is extracted into diethyl ether. Recrystallize from water/acetone to remove catechol byproducts.

Diagram 1: Synthetic Pathway

The following flowchart illustrates the stereochemical outcome of the hydroboration process.

Synthesis Alkyne 3-Methyl-1-butyne (Isopropyl Acetylene) Inter Vinyl Boronate Ester (Intermediate) Alkyne->Inter Syn-Addition (70°C) Reagent Catecholborane (HBcat) Reagent->Inter Hydrolysis Hydrolysis (H2O) Inter->Hydrolysis Product (E)-3-methyl-1-butenyl- boronic acid Hydrolysis->Product Catechol removal

Figure 1: The syn-addition of the B-H bond across the alkyne ensures the Boron and Hydrogen add to the same face, resulting in the thermodynamic (E)-alkene product.

Part 3: Reactivity & Applications[1][7]

The primary application of this reagent is in Suzuki-Miyaura Cross-Coupling . The critical feature of this reaction is Stereoretention . The (E)-geometry of the boron reagent is conserved in the final coupled product.

Mechanism of Stereoretention[8]
  • Transmetallation: The transfer of the alkenyl group from Boron to Palladium is the stereodefining step. It proceeds with retention of configuration.

  • Isomerization Risks: Isomerization to the (Z)-isomer or the branched (geminal) product is rare but can occur if the catalytic cycle is slow or if "hydride-shift" side reactions occur.

Diagram 2: Catalytic Cycle (Suzuki-Miyaura)

This diagram emphasizes the retention of the alkene geometry.

Suzuki Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X TransMet Transmetallation (Retention of E-isomer) OxAdd->TransMet Boron (E)-Vinyl Boronic Acid + Base (OH-) Boron->TransMet Activation RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Coupled Product (E)-Alkene RedElim->Product

Figure 2: Suzuki-Miyaura cycle showing the pathway of the vinyl group from Boron activation to final product, maintaining (E) stereochemistry.

Part 4: Handling, Stability, and Quality Control

The Boroxine Cycle (Storage Protocol)

As noted, boronic acids spontaneously dehydrate.[2]

  • Problem: Dehydration changes the effective molecular weight, leading to incorrect stoichiometry in reactions.

  • Solution: Store the compound at 4°C. Before use in critical GMP steps, "re-hydrate" the sample by recrystallizing from a biphasic ether/water mixture, or simply calculate stoichiometry assuming a 90-95% purity to account for anhydride formation.

Protodeboronation

Vinyl boronic acids are susceptible to protodeboronation (loss of the boron group replaced by a proton) under harsh basic conditions or high temperatures.

  • Mitigation: Use mild bases like

    
     or 
    
    
    
    rather than strong alkoxides.
  • Alternative: If the free acid proves too unstable, convert it to the Pinacol Ester or the MIDA boronate , which are significantly more robust.

Analytical Characterization
  • 
    -NMR (DMSO-d6): 
    
    • Look for the vinyl protons. The coupling constant (

      
      ) is diagnostic.[3]
      
    • Trans (E):

      
      .
      
    • Cis (Z):

      
      .
      
    • For (E)-3-methyl-1-butenylboronic acid, expect a doublet of doublets in the alkene region (5.5–6.5 ppm) with a large

      
       value (~18 Hz), confirming the trans geometry.
      

References

  • Miyaura, N., & Suzuki, A. (1979).[4] Stereoselective synthesis of arylated (E)-alkenes by the reaction of alk-1-enylboranes with aryl halides in the presence of palladium catalyst. Journal of the Chemical Society, Chemical Communications.[4] Link

  • Brown, H. C., & Gupta, S. K. (1971). Hydroboration. XXXIX. 1,3,2-Benzodioxaborole (catecholborane) as a new, convenient monohydroboration agent for alkynes. Journal of the American Chemical Society.[4] Link

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (General reference for boroxine equilibrium and stability).
  • Sigma-Aldrich. (n.d.). Product Specification: Trans-1-Pentenylboronic acid (Analogous structure reference). Link

Sources

Technical Whitepaper: trans-3-Methyl-1-butenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical identity, synthesis, and application of (E)-3-methyl-1-butenylboronic acid (CAS: 70813-75-1), a specialized organoboron reagent used in drug discovery and natural product synthesis.

A Versatile C5 Building Block for Medicinal Chemistry

Executive Summary

(E)-3-Methyl-1-butenylboronic acid is a strategic nucleophile used to introduce the trans-3-methyl-1-butenyl moiety (an isopropyl-substituted vinyl group) into complex scaffolds. Unlike simple vinylboronic acids, this reagent provides a sterically demanding C5 fragment often required to mimic lipophilic side chains in leucine surrogates, terpene analogs, and polyketide natural products. Its primary utility lies in Palladium-catalyzed Suzuki-Miyaura cross-couplings, where it offers high stereochemical retention and excellent atom economy.

Chemical Identity & Properties

This compound is thermodynamically favored as the trans (E) isomer. Researchers must be aware that, like many alkylboronic acids, it exists in equilibrium with its cyclic anhydride (boroxine) form, which does not affect reactivity but influences stoichiometry calculations.

PropertyData
Chemical Name [(1E)-3-methylbut-1-en-1-yl]boronic acid
Common Synonyms trans-3-Methyl-1-butenylboronic acid; (E)-Isopropylvinylboronic acid
CAS Number 70813-75-1
Molecular Formula C₅H₁₁BO₂
Molecular Weight 113.95 g/mol
Structure (CH₃)₂CH–CH=CH–B(OH)₂
Physical State White to off-white solid
Melting Point 40–44 °C (dehydrates to boroxine upon heating)
Solubility Soluble in MeOH, THF, DCM; sparingly soluble in water
Synthesis & Manufacturing

The industrial and laboratory-scale synthesis relies on the hydroboration of terminal alkynes. The steric bulk of the isopropyl group in 3-methyl-1-butyne ensures high regioselectivity for the terminal boron product.

Protocol: Hydroboration of 3-Methyl-1-butyne

Reaction Logic: The reaction utilizes catecholborane or pinacolborane to access the alkenyl boronate ester, which is subsequently hydrolyzed.[1] Catecholborane is preferred for its high anti-Markovnikov selectivity.

  • Reagents: 3-Methyl-1-butyne (1.0 equiv), Catecholborane (1.1 equiv), neat or in CH₂Cl₂.

  • Conditions: Heat at 70°C for 2-4 hours. The reaction is exothermic; temperature control is critical to prevent polymerization.

  • Hydrolysis: The resulting catechol ester is hydrolyzed with water/THF at room temperature.

  • Purification: Recrystallization from hexanes/ether or conversion to the pinacol ester for chromatography.

Synthesis Alkyne 3-Methyl-1-butyne (Terminal Alkyne) Intermediate Alkenyl Catechol Boronate (E-isomer) Alkyne->Intermediate Hydroboration (70°C, neat) Reagent Catecholborane (HBcat) Reagent->Intermediate Product (E)-3-Methyl-1- butenylboronic Acid Intermediate->Product Hydrolysis (H2O/THF)

Figure 1: Synthetic pathway via catecholborane hydroboration, ensuring (E)-stereochemistry.

Reactivity Profile & Applications

The core value of this reagent is its ability to transfer the C5 lipophilic chain with complete stereoretention.

A. Suzuki-Miyaura Cross-Coupling

This is the standard workflow for attaching the 3-methyl-1-butenyl group to aryl or heteroaryl halides.

  • Catalyst System: Pd(PPh₃)₄ or Pd(dppf)Cl₂ are standard. For sterically hindered chlorides, Buchwald precatalysts (e.g., XPhos Pd G2) are recommended.

  • Base: Aqueous Na₂CO₃ or K₃PO₄.

  • Mechanism: The trans-alkenyl group undergoes transmetalation to Palladium. The steric bulk of the isopropyl group does not significantly hamper the reaction compared to n-butyl chains.

B. Case Study: Natural Product Synthesis

This building block is frequently employed in the synthesis of Clavicipitic Acid analogs and other prenylated indole alkaloids. The trans-3-methyl-1-butenyl group serves as a rigid isopentenyl mimic, often used to probe the hydrophobic pockets of receptor targets (e.g., GPCRs).

Reactivity cluster_Suzuki Suzuki-Miyaura Coupling cluster_Petasis Petasis Reaction (Borono-Mannich) BoronicAcid (E)-3-Methyl-1-butenylboronic Acid PdCat Pd(0) Catalyst BoronicAcid->PdCat Transmetalation Product2 Allylic Amine Derivatives BoronicAcid->Product2 Multicomponent Assembly ArX Aryl/Vinyl Halide (Ar-X) ArX->PdCat Oxidative Addn Product1 Coupled Product (Ar-CH=CH-iPr) PdCat->Product1 Reductive Elim Base Base (OH-) Base->PdCat Activation Amine Secondary Amine Amine->Product2 Aldehyde Glyoxylic Acid/Aldehyde Aldehyde->Product2

Figure 2: Primary reactivity modes. The Suzuki pathway is the dominant application in medicinal chemistry.

Handling & Stability Protocols
  • Dehydration: Like most boronic acids, this compound spontaneously dehydrates to form the cyclic trimeric anhydride (boroxine) upon storage or heating. This is reversible.

    • Correction: When weighing, assume a variable mixture of acid and boroxine. For precise stoichiometry, convert to the pinacol ester or use an excess (1.2–1.5 equiv).

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen).

  • Protodeboronation: The C-B bond is relatively stable, but prolonged exposure to strong acids or high temperatures in protic solvents can lead to protodeboronation (yielding 3-methyl-1-butene).

References
  • Sigma-Aldrich. this compound Product Page. Link

  • Brown, H. C.; Gupta, S. K. Catecholborane (1,3,2-Benzodioxaborole) as a New, Convenient Monohydroboration Reagent for Alkynes. J. Am. Chem. Soc. 1971, 93, 1816. Link

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev. 1995, 95, 2457. Link

  • Kozikowski, A. P. et al. Synthesis of Clavicipitic Acid Analogs via Suzuki Coupling. J. Org.[2][3] Chem. (General reference for indole-alkenyl coupling).

Sources

Strategic Sourcing & Technical Utilization of (E)-3-Methylbut-1-enylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a strategic resource for drug discovery and development professionals. It synthesizes procurement data with high-level chemical engineering principles to ensure both supply chain security and experimental success.

A Technical Guide for Medicinal Chemistry & Process Development

Part 1: Executive Technical Dossier

Chemical Identity & Stereochemistry

The target compound, (E)-3-methylbut-1-enylboronic acid , is a critical C5-building block used to introduce the isobutenyl moiety (often serving as a leucine surrogate or lipophilic tail) into pharmacophores via Suzuki-Miyaura cross-coupling.[1]

  • IUPAC Name: [(E)-3-methylbut-1-enyl]boronic acid[1][2][3]

  • Common Name: trans-3-Methyl-1-butenylboronic acid[1]

  • CAS Number: 70813-75-1 (Specific to the E-isomer)[1][2][3]

  • Molecular Formula: C₅H₁₁BO₂[1]

  • Molecular Weight: 113.95 g/mol [1]

  • Key Structural Feature: Trans-alkene geometry preserved from the hydroboration of 3-methyl-1-butyne.[1]

The Boroxine Equilibrium (Critical Quality Attribute)

Unlike boronic esters (e.g., pinacolates), free boronic acids are in a dynamic equilibrium with their cyclic trimer anhydrides (boroxines).[1] This is not a degradation product but a thermodynamic state driven by dehydration.[1]

  • Implication for Purity Analysis: A "pure" sample may appear as a mixture of monomer and trimer by ¹H NMR in non-protic solvents (e.g., CDCl₃).[1]

  • Implication for Stoichiometry: Reaction calculations should treat the material as the monomer equivalent, assuming in-situ hydrolysis of the boroxine occurs under aqueous basic coupling conditions.[1]

Part 2: Market Analysis – Suppliers & Pricing

Procurement Strategy: For discovery scale (<10g), purity and speed are paramount. For process scale (>100g), the cost-per-gram and batch consistency (specifically stereoisomeric purity) drive the decision.

Tiered Supplier Landscape[1][4]
Supplier TierRepresentative CompaniesTypical PurityLead TimeStrategic Use Case
Tier 1: Catalog Majors Sigma-Aldrich (Merck), Fisher Scientific95-97%1-3 DaysRapid prototyping; reliable QC documentation.[1]
Tier 2: Building Block Specialists Combi-Blocks , Enamine, ChemScene97%+3-7 DaysBest Value. High stock levels; lower cost/gram.[1]
Tier 3: Bulk/Custom Ambeed, BLD Pharm, WuXi AppTec>98%2-4 WeeksScale-up (>100g) and GMP sourcing.[1]
Price Benchmarking (CAS 70813-75-1)

Prices are estimated based on current market data for "In-Stock" building blocks and subject to fluctuation.[1]

QuantityEstimated Price Range (USD)Unit Cost (USD/g)Recommendation
1 g $25.00 – $55.00$25 – $55Use Tier 2 suppliers for routine screening.[1]
5 g $80.00 – $150.00$16 – $30Sweet Spot for lead optimization campaigns.[1]
25 g $300.00 – $500.00$12 – $20Request CoA for stereoisomeric purity (>98% E).[1]
100 g Inquire (Custom Quote)< $10Move to bulk contract if project advances.[1]

Procurement Alert: Ensure you are buying CAS 70813-75-1 (trans-1-enyl).[1] Do not confuse with CAS 870777-16-5 (3-methyl-2-buten-2-yl), which is the internal vinyl boronic acid and reacts differently.[1]

Part 3: Synthesis & Manufacturing Pathways

Understanding the synthesis allows for better quality control and troubleshooting. The industrial route primarily utilizes the hydroboration of terminal alkynes.

Manufacturing Workflow (Hydroboration)

The trans stereochemistry is established kinetically during the syn-addition of the B-H bond across the alkyne, followed by hydrolysis.[1]

Hydroboration cluster_0 Stereoselectivity Mechanism Alkyne 3-Methyl-1-butyne (Terminal Alkyne) Intermediate Vinyl Boronate Ester (Intermediate) Alkyne->Intermediate Syn-Hydroboration (Kinetic Control) Reagent Catecholborane or HBpin + Rh Catalyst Reagent->Intermediate Product (E)-3-Methylbut-1-enylboronic Acid (Target) Intermediate->Product Deprotection Hydrolysis Hydrolysis (H2O / Mild Acid)

Figure 1: Synthetic pathway ensuring (E)-stereoselectivity via syn-hydroboration.

Part 4: Application Protocol (Suzuki-Miyaura Coupling)

Mechanistic Context

Alkenylboronic acids are excellent coupling partners but can suffer from protodeboronation (loss of the boron group) if the reaction is too basic or heated excessively for long periods.[1] The protocol below uses a mild base system to preserve the sensitive vinyl group.

Standard Operating Procedure (SOP)

Reagents:

  • Aryl Halide (1.0 equiv)[1]

  • (E)-3-Methylbut-1-enylboronic acid (1.2 - 1.5 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (3-5 mol%) — Robust against oxidation.[1]

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for sterically hindered substrates).[1]

  • Solvent: 1,4-Dioxane/Water (4:1 ratio).[1]

Workflow:

  • Charge: Add Aryl Halide, Boronic Acid, and Base to the reaction vial.

  • Inert: Seal and purge with Nitrogen/Argon for 5 minutes.

  • Catalyst: Add Pd catalyst quickly under positive inert gas pressure.

  • Solvent: Add degassed solvent mixture.

  • Reaction: Heat to 80°C for 4–12 hours. Avoid temperatures >100°C to minimize protodeboronation.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

Catalytic Cycle & Troubleshooting

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd TransMet Transmetallation (Rate Limiting) OxAdd->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Product Product (Ar-Vinyl) RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd Boronic Vinyl Boronic Acid + Base (OH-) Boronic->TransMet

Figure 2: Suzuki-Miyaura catalytic cycle. Transmetallation is the critical step requiring base activation of the boronic acid.[1]

Part 5: Handling, Stability & Storage

Storage Protocol
  • Temperature: Store at -20°C . Room temperature storage leads to slow dehydration (boroxine formation) and oxidation.

  • Atmosphere: Hygroscopic.[1] Store under Argon or Nitrogen.

  • Shelf Life: ~6-12 months if stored correctly.[1]

Quality Control (QC) Check

Before using a stored batch, perform a ¹H NMR in DMSO-d₆ (DMSO breaks up the boroxine trimer via hydrogen bonding, simplifying the spectrum).[1]

  • Pass Criteria: Distinct vinyl protons (doublet of doublets) with J-coupling constants indicative of trans geometry (~15-16 Hz).

  • Fail Criteria: Presence of aldehyde peaks (oxidation) or terminal alkene peaks (protodeboronation).[1]

References

  • EvitaChem. [(1E)-3-Methylbut-1-en-1-yl]boronic acid Product Data. Retrieved from [1]

  • Organoborons.com. 3-methylbut-1-enylboronic acid - Structure & Synthesis.[1] Retrieved from [1]

  • Tokunaga, Y. et al. "Formation of boroxine: Its stability and thermodynamic parameters in solution."[1] Heterocycles, 2002.[1] Retrieved from

  • Combi-Blocks. Catalog Entry for CAS 70813-75-1. Retrieved from [1]

  • Miyaura, N. & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 1995.[1] (Foundational reference for protocol).

Sources

difference between (E)- and (Z)-3-methyl-1-butenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the precise installation of alkenyl motifs is critical for Structure-Activity Relationship (SAR) optimization. 3-Methyl-1-butenylboronic acid serves as a vital reagent for introducing the isopentenyl (or iso-hexenyl derivative) group—a lipophilic moiety often used to modulate metabolic stability and membrane permeability.

The distinction between the (E)- (trans) and (Z)- (cis) isomers is not merely structural but dictates the entire synthetic strategy. The (E)-isomer is thermodynamically favored, robust, and easily accessible via standard hydroboration. The (Z)-isomer is kinetically elusive, sterically congested, and prone to protodeboronation, yet it provides access to unique spatial vectors in drug pharmacophores. This guide delineates the physicochemical differences, synthesis routes, and handling protocols for both isomers.

Structural & Physical Characterization

The core difference lies in the spatial arrangement of the isopropyl group relative to the boron moiety across the C=C double bond. This stereochemistry profoundly impacts their spectroscopic signatures and stability.

Comparative Data Matrix
Feature(E)-3-Methyl-1-butenylboronic Acid(Z)-3-Methyl-1-butenylboronic Acid
Configuration Trans (Entgegen)Cis (Zusammen)
Steric Profile Low steric clash; planar conjugation.High steric strain (Isopropyl vs. Boron).
Thermodynamic Stability High. Stable to standard workup.Lower. Prone to isomerization or deboronation.

H NMR Coupling (

)
17.0 – 18.5 Hz (Large)10.0 – 12.0 Hz (Moderate)
Reactivity (Suzuki) Fast oxidative addition; robust.Slower transmetallation; requires active catalysts.
Common Precursor Terminal Alkyne (3-Methyl-1-butyne)Terminal Alkyne (via Ru-catalysis) or Haloalkene.
Spectroscopic Identification

The most reliable method to verify isomeric purity is


H NMR spectroscopy.
  • The (E)-Isomer displays a characteristic doublet of doublets (or doublet) for the vinylic protons with a large coupling constant (

    
     Hz), indicating an anti-periplanar arrangement.
    
  • The (Z)-Isomer shows a smaller coupling constant (

    
     Hz), reflecting the syn-periplanar geometry.
    

Synthesis Pathways[1][2][3][4][5]

The synthesis of these isomers requires divergent methodologies. The (E)-isomer is the "natural" product of uncatalyzed or standard metal-catalyzed hydroboration, while the (Z)-isomer requires "anti-thermodynamic" or specific mechanistic pathways.

Synthesis Workflows

SynthesisPathways cluster_legend Reaction Type Alkyne 3-Methyl-1-butyne Hydroboration Hydroboration (Schwartz Reagent or Rh Cat.) Alkyne->Hydroboration + HBpin RuCat [Ru] Pincer Catalyst (Anti-Markovnikov) Alkyne->RuCat + HBpin CatBorane Catecholborane / Pinacolborane E_Product (E)-Alkenylboronate (Thermodynamic) Hydroboration->E_Product Syn-Addition Z_Product (Z)-Alkenylboronate (Kinetic/Specific) RuCat->Z_Product Trans-Addition Standard Standard Hydroboration Special Specialized Catalysis

Figure 1: Divergent synthesis pathways. The (E)-isomer is accessed via standard syn-hydroboration, while the (Z)-isomer requires specific Ruthenium catalysis to effect a formal trans-hydroboration.

Detailed Methodologies
Protocol A: Synthesis of (E)-3-Methyl-1-butenylboronic Acid Pinacol Ester
  • Mechanism: Syn-addition of the B-H bond across the alkyne.

  • Reagents: 3-Methyl-1-butyne, Pinacolborane (HBpin), ZrCp

    
    HCl (Schwartz's reagent) or RhCl(PPh
    
    
    
    )
    
    
    .
  • Procedure:

    • Charge a flame-dried flask with 3-methyl-1-butyne (1.0 equiv) and DCM.

    • Add Pinacolborane (1.2 equiv).

    • Add catalyst (e.g., 5 mol% Schwartz's reagent) at 0°C.

    • Stir at Room Temperature (RT) for 12 hours.

    • Result: Exclusive formation of the (E)-vinylboronate.

Protocol B: Synthesis of (Z)-3-Methyl-1-butenylboronic Acid Pinacol Ester
  • Mechanism: Metal-ligand cooperative catalysis (e.g., Ru-H pincer complexes) allowing for trans-hydroboration.[1]

  • Reagents: 3-Methyl-1-butyne, Pinacolborane, [Ru(p-cymene)Cl

    
    ]
    
    
    
    (or specific pincer ligands).
  • Procedure:

    • In a glovebox, combine 3-methyl-1-butyne (1.0 equiv) and HBpin (1.1 equiv) in benzene.

    • Add Ru-catalyst (1-2 mol%).

    • Heat to 50-80°C depending on catalyst activity.

    • Result: High selectivity for the (Z)-isomer.

    • Note: Alternatively, the (Z)-isomer can be prepared by hydrogenation of the corresponding alkynylboronate using Lindlar’s catalyst, though over-reduction to the alkylboronate is a risk.

Reactivity & Suzuki-Miyaura Coupling[5][7]

Stereoretention Principle

A defining feature of the Suzuki-Miyaura coupling is stereoretention . The geometry of the starting alkenylboronic acid is conserved in the final product.

  • (E)-Boronic Acid

    
    (E)-Alkene Product 
    
  • (Z)-Boronic Acid

    
    (Z)-Alkene Product 
    

This conservation allows researchers to "program" the geometry of the drug molecule during the building block synthesis phase.

Mechanistic Cycle & Challenges

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_X Pd(II)-Ar-X OxAdd->PdII_X TransMet Transmetallation (Retention) PdII_X->TransMet Rate Limiting for (Z) RedElim Reductive Elimination (Retention) TransMet->RedElim RedElim->Pd0 Product Stereodefined Product RedElim->Product Boronate (E)- or (Z)-Boronate + Base Boronate->TransMet

Figure 2: The Suzuki-Miyaura Catalytic Cycle. Both Transmetallation and Reductive Elimination proceed with retention of configuration.

The Protodeboronation Pitfall

Protodeboronation is the unwanted hydrolysis of the C-B bond, replacing the boronic acid group with a proton.[2]

  • Risk Factor: High for (Z)-isomers.

  • Cause: The steric clash between the isopropyl group and the boron center in the (Z)-isomer destabilizes the C-B bond. Under basic aqueous conditions (standard Suzuki conditions), this strain is relieved by breaking the C-B bond.

  • Mitigation:

    • Use anhydrous bases (e.g., CsF, K

      
      PO
      
      
      
      suspended in dioxane).
    • Use mild bases (e.g., Ag

      
      O, TlOH - though toxic).
      
    • Employ MIDA boronates or Trifluoroborates which slowly release the active species, keeping the concentration of the unstable free acid low.

Applications in Drug Discovery

The 3-methyl-1-butenyl group acts as a bioisostere for various lipophilic side chains.

  • Metabolic Blocking: The isopropyl terminus hinders

    
    -oxidation compared to a straight 
    
    
    
    -butyl chain.
  • Conformational Locking:

    • The (E)-isomer extends the carbon chain, projecting the lipophilic bulk away from the core scaffold. This is useful for probing deep hydrophobic pockets.

    • The (Z)-isomer turns the lipophilic bulk back towards the core. This "bent" shape is critical for mimicking specific turn motifs in natural products or fitting into curved active sites (e.g., certain kinase hinge regions).

References

  • Suzuki, A. (2011). Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C-C Bonds (Nobel Lecture). Angewandte Chemie International Edition. Link

  • Ohmura, T., Yamamoto, Y., & Miyaura, N. (2000). Rhodium-Catalyzed Addition of Organoboronic Acids to Aldehydes. Journal of the American Chemical Society.
  • Gunanathan, C., & Milstein, D. (2013). Applications of Pincer Complexes in Organic Synthesis. Chemical Reviews. (Source for Ru-catalyzed trans-hydroboration).[3]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki-Miyaura Coupling. Chemical Society Reviews. Link (Definitive guide on protodeboronation mechanisms).

  • Sandrock, D. L., & Molander, G. A. (2010). Potassium Alkenyltrifluoroborates. Organic Syntheses.

Sources

A Senior Application Scientist's Guide to Isopentenyl Boronic Acid Derivatives in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The Strategic Importance of the Isopentenyl Moiety

The isopentenyl (or prenyl) group is a privileged structural motif in a vast array of natural products and pharmaceutically active compounds.[1] Its presence can significantly enhance the biological activity of a molecule, often by improving membrane permeability and facilitating crucial binding interactions with protein targets.[1] The introduction of this five-carbon branched chain is a key step in the synthesis of molecules ranging from anti-inflammatory flavonoids to potential crop-protection agents.[1][2] However, the direct and selective installation of this group has historically presented significant synthetic challenges. This guide details the evolution of this process, culminating in the use of isopentenyl boronic acid derivatives as robust and versatile reagents for modern organic synthesis.

Isopentenyl Boronic Acid Derivatives: The Modern Synthetic Toolkit

Boronic acids and their esters have become indispensable tools in organic chemistry due to their remarkable stability, low toxicity, and broad functional group tolerance.[3][4][5] Unlike their more reactive organometallic counterparts (e.g., Grignard or organolithium reagents), boronic acid derivatives are generally stable to air and moisture, often existing as manageable crystalline solids.[3][6] This ease of handling, coupled with their predictable reactivity, makes them ideal for complex synthetic campaigns.[3][4][7]

The isopentenyl variants, particularly the pinacol ester derivative, offer a reliable method for introducing the isopentenyl C(sp²) fragment via transition metal-catalyzed cross-coupling reactions.

Synthesis and Stability

The most common and practical form of isopentenyl boronic acid is its pinacol ester, 2-(3-methylbut-2-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . This derivative exhibits enhanced stability compared to the free boronic acid, making it suitable for storage and handling.[6][8]

There are several established routes to its synthesis:

  • From Isopentenyl Halides: A primary route involves the reaction of an isopentenyl halide (e.g., prenyl bromide) with an organometallic reagent (like magnesium to form the Grignard reagent) followed by quenching with a borate ester such as isopropoxyboronic acid pinacol ester.[9]

  • Catalytic Borylation of Isoprene: More advanced, atom-economical methods involve the direct catalytic borylation of isoprene, a readily available feedstock chemical.[10] This approach often utilizes iridium or rhodium catalysts to achieve high regioselectivity for the desired isopentenyl isomer.[11]

The resulting pinacol ester is generally a colorless oil that is more robust than the free boronic acid.[12] While boronic acids themselves can be susceptible to protodeboronation (cleavage of the C-B bond) under certain acidic or basic conditions, the pinacol ester provides significant protection, enhancing its shelf-life and compatibility with various reaction conditions.[6][8]

Synthesis_of_Isopentenylboronic_Acid_Pinacol_Ester prenyl_br Isopentenyl (Prenyl) Bromide grignard Isopentenylmagnesium Bromide (Grignard) prenyl_br->grignard 1. Diethyl Ether mg Mg mg->grignard bpin Isopropoxyboronic Acid Pinacol Ester product Isopentenylboronic Acid Pinacol Ester bpin->product grignard->product 2.

Figure 1: Grignard route to isopentenylboronic acid pinacol ester.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application for isopentenyl boronic acid derivatives is the Suzuki-Miyaura cross-coupling reaction.[13][14] This Nobel Prize-winning transformation enables the formation of a carbon-carbon bond by coupling an organoboron species with an organic halide or triflate in the presence of a palladium catalyst and a base.[14]

The use of isopentenylboronic acid pinacol ester in this context allows for the direct attachment of the isopentenyl group to aromatic, heteroaromatic, or vinylic scaffolds—a critical transformation in drug discovery and natural product synthesis.[15][16]

The Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism is key to troubleshooting and optimizing the reaction. The process involves three fundamental steps centered around the palladium catalyst.[13][17]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.

  • Transmetalation: The isopentenyl group is transferred from the boron atom to the palladium center, displacing the halide. This step is facilitated by the base, which activates the boronic ester.

  • Reductive Elimination: The two organic fragments (the aryl group and the isopentenyl group) are ejected from the palladium center as the final coupled product. This step forms the desired C-C bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd_complex1 R¹-Pd(II)L₂-X pd0->pd_complex1 Oxidative Addition ox_add Oxidative Addition pd_complex2 R¹-Pd(II)L₂-R² pd_complex1->pd_complex2 Transmetalation transmetal Transmetalation pd_complex2->pd0 Reductive Elimination product R¹-R² (Product) pd_complex2->product red_elim Reductive Elimination r1x R¹-X (Aryl Halide) r1x->pd0 r2b R²-B(pin) (Isopentenyl Boronate) r2b->pd_complex1 base Base (e.g., K₂CO₃) base->r2b

Figure 2: The generalized catalytic cycle of the Suzuki-Miyaura reaction.
Practical Considerations and Optimization

The success of a Suzuki-Miyaura coupling with isopentenyl boronic esters depends on the careful selection of several parameters.

ParameterCommon ChoicesRationale & Expert Insights
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a phosphine ligandThe choice of ligand is critical. Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) often accelerate reductive elimination and stabilize the Pd(0) species, leading to higher yields, especially with challenging substrates like aryl chlorides.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The base activates the boronic ester for transmetalation. Stronger bases like Cs₂CO₃ are often required for less reactive boronic esters or aryl chlorides. K₃PO₄ is a good choice for base-sensitive functional groups.
Solvent Toluene, Dioxane, THF, often with waterA mixture of an organic solvent and water is common. Water can aid in dissolving the base and facilitating the transmetalation step. Anhydrous conditions are generally not required, which is a significant practical advantage.[17]
Temperature 80-110 °CMost reactions require heating to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.

Experimental Protocols

Protocol: Synthesis of Isopentenylboronic Acid Pinacol Ester

This protocol is adapted from standard organometallic procedures.[12]

Materials:

  • Magnesium turnings

  • Iodine (one crystal)

  • Anhydrous diethyl ether

  • Isopentenyl bromide (prenyl bromide)

  • 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (IprBPin)[9]

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Grignard Formation: To a flame-dried, three-neck flask under an argon atmosphere, add magnesium turnings (1.2 eq.) and a single crystal of iodine. Add anhydrous diethyl ether and a small portion of isopentenyl bromide (1.0 eq.).

  • Initiate the reaction with gentle heating. Once the color of the iodine fades and bubbling begins, add the remaining isopentenyl bromide dropwise dissolved in diethyl ether, maintaining a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1 hour until most of the magnesium is consumed.

  • Borylation: Cool the freshly prepared Grignard reagent to -78 °C (dry ice/acetone bath).

  • In a separate flask, dissolve IprBPin (1.1 eq.) in anhydrous THF.

  • Add the IprBPin solution to the Grignard reagent dropwise via cannula, keeping the internal temperature below -70 °C.

  • Allow the reaction to warm slowly to room temperature and stir overnight.

  • Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via vacuum distillation or column chromatography on silica gel to yield the product as a colorless oil.

Protocol: General Procedure for Suzuki-Miyaura Coupling

This is a representative procedure and may require optimization for specific substrates.[16][17]

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 eq.)

  • Isopentenylboronic acid pinacol ester (1.2 eq.)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq.)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

Procedure:

  • Reaction Setup: To a Schlenk flask, add the aryl halide, isopentenylboronic acid pinacol ester, and potassium carbonate.

  • Evacuate and backfill the flask with argon three times.

  • Add the palladium catalyst under a positive flow of argon.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the isopentenylated product.

Experimental_Workflow setup 1. Reagent Addition (Ar-X, Boronate, Base, Catalyst) solvent 2. Add Degassed Solvent setup->solvent reaction 3. Heat & Stir under Inert Gas (e.g., 90 °C, 12h) solvent->reaction monitoring 4. Monitor Progress (TLC / GC-MS) reaction->monitoring monitoring->reaction Incomplete workup 5. Aqueous Workup (Quench, Extract) monitoring->workup Complete purify 6. Purification (Column Chromatography) workup->purify product Final Product purify->product

Figure 3: Standard workflow for a Suzuki-Miyaura cross-coupling experiment.

Conclusion and Future Outlook

Isopentenyl boronic acid derivatives, particularly the pinacol ester, have become the gold standard for the introduction of the isopentenyl moiety in modern organic synthesis. Their stability, ease of handling, and predictable reactivity in Suzuki-Miyaura cross-coupling reactions provide a powerful tool for medicinal chemists and natural product synthesists.[5][18] Future advancements in this field will likely focus on developing even more active and selective catalytic systems, perhaps utilizing earth-abundant metals, and expanding the scope to include more complex and challenging C(sp³)-hybridized boronic esters.[17] The continued development of C-H borylation techniques may one day allow for the direct synthesis of these valuable reagents from simple hydrocarbon feedstocks, further enhancing the efficiency and sustainability of organic synthesis.[11][19]

References

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]

  • Cammidge, A. N., & Creton, I. (2024). The reactivity of alkenyl boron reagents in catalytic reactions: recent advances and perspectives. Royal Society of Chemistry. [Link]

  • American Chemical Society. (2016). Boron Chemistry: An Overview. ACS Symposium Series. [Link]

  • Organic Syntheses. (n.d.). Isobutylboronic acid pinacol ester. [Link]

  • Wiley-VCH. (2010). 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. [Link]

  • Supporting Information. (n.d.). Direct Stereospecific Amination of Alkyl and Aryl Pinacol Boronates. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Royal Society of Chemistry. (n.d.). Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules. [Link]

  • Common Organic Chemistry. (n.d.). Isopropoxyboronic Acid Pinacol Ester. [Link]

  • Silva, M., Saraíva, L., Pinto, M., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]

  • Sun, J. (2010). Synthesis and Application of Boronic Acid Derivatives. Virginia Tech. [Link]

  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc.. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Preparation of (E)-1-Alkenylboronic Acid Pinacol Esters via Transfer of Alkenyl Group from Boron to Boron. [Link]

  • Nuno, M. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Royal Society of Chemistry. (2014). Functional group directed C–H borylation. [Link]

  • Polymer Chemistry (RSC Publishing). (n.d.). Catalytic polymerization of isoprene using an ultrahigh active iron(ii) complex with an ortho-modified 1,10-phenanthroline ligand, access to a thermal plastic rubber. [Link]

  • Nature. (2021). Enantioselective synthesis of tertiary boronic esters through catalytic asymmetric reversed hydroboration. [Link]

  • The Royal Society of Chemistry. (2014). Direct Synthesis of Arylboronic Pinacol Esters from Arylamines. [Link]

  • Organic Chemistry Portal. (n.d.). Direct Synthesis of Alkenyl Boronic Esters from Unfunctionalized Alkenes: A Boryl-Heck Reaction. [Link]

  • ACS. (n.d.). Total synthesis of natural products with potential crop protection applications. [Link]

  • Semantic Scholar. (2016). Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. [Link]

  • PubMed. (2024). Total synthesis/semi-synthesis of natural isopentenyl flavonoids with inhibitory activity on NLRP3 inflammasome. [Link]

  • ResearchGate. (2026). Which boronic acids are used most frequently for synthesis of bioactive molecules?. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Borinic Acid Derivatives. [Link]

  • Beilstein Journals. (2016). Iridium/N-heterocyclic carbene-catalyzed C–H borylation of arenes by diisopropylaminoborane. [Link]

  • DR-NTU. (n.d.). Synthesis of natural products by intramolecular Michael addition. [Link]

Sources

Technical Guide: Stability & Preservation of Alkenylboronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Alkenylboronic acids (e.g., vinyl-, propenyl-, and styrylboronic acids) are indispensable pharmacophores in modern drug discovery, particularly as nucleophiles in Suzuki-Miyaura cross-couplings. However, they present a distinct stability paradox: the same electronic features that make them reactive coupling partners also render them highly susceptible to protodeboronation and radical polymerization .

Unlike their aryl counterparts, alkenylboronic acids often degrade within days under standard ambient conditions, turning from free-flowing solids into insoluble oligomeric gums. This guide provides a mechanistic understanding of these failure modes and establishes a rigid protocol for their storage and handling.

The Instability Spectrum: Thermodynamics vs. Kinetics

The stability of boronic acids is not binary.[1][2][3] It exists on a spectrum governed by the hybridization of the carbon attached to the boron atom and the steric/electronic environment.

Comparative Stability Data

The following table summarizes the approximate half-lives (


) of common organoboron classes when stored as free acids under ambient conditions (25°C, air).
ClassExample CompoundStability RiskPrimary Degradation ModeRecommended Storage
Vinyl Vinylboronic acidCritical (< 48 hrs)Radical PolymerizationDerivatize immediately (MIDA/BF

K)
Heteroaryl 2-Pyridylboronic acidHigh (< 7 days)ProtodeboronationMIDA Ester / Cryogenic (-20°C)
Alkenyl trans-1-Propenylboronic acidModerate (Weeks)Oxidation / Dehydration-20°C, Inert Atmosphere
Aryl Phenylboronic acidLow (Years)Dehydration (to Boroxine)Ambient, Desiccated

Technical Insight: "Pure" boronic acids rarely exist as monomers in the solid state. They exist in a dynamic equilibrium with their cyclic trimeric anhydrides (boroxines). This dehydration is reversible and generally stabilizes the compound. However, irreversible degradation (C-B bond cleavage) is the critical failure mode.

Mechanisms of Degradation

Understanding how the molecule dies is the only way to prevent it. Two primary pathways dictate alkenylboronic acid instability.

Pathway A: Protodeboronation

This is the hydrolysis of the C-B bond, replacing the boron moiety with a proton.[4][5] It is catalyzed by both acids and bases but is particularly rapid in the presence of moisture and Lewis basic impurities (like glass alkali leaching).

  • Mechanism: The reaction proceeds through a boronate "ate" complex intermediate. The rate-limiting step is the cleavage of the C-B bond.

  • Alkenyl Specificity: Alkenyl groups are electron-rich, stabilizing the protonation of the

    
    -carbon (or 
    
    
    
    -carbon depending on mechanism), accelerating cleavage compared to simple aryls.
Pathway B: Radical Polymerization

Specific to vinylboronic acid and unhindered alkenyls, the C=C double bond is prone to radical propagation.

  • Observation: The material turns into a white, insoluble plastic-like solid.

  • Trigger: Trace oxygen (forming peroxy radicals) or light can initiate this chain reaction.

Visualization: Degradation Pathways

The following diagram maps the kinetic competition between reversible dehydration (safe) and irreversible degradation (fatal).

G BA Monomeric Alkenylboronic Acid Boroxine Boroxine Trimer (Anhydride) [Reversible/Stable] BA->Boroxine - H2O (Dehydration) AteComplex Boronate 'Ate' Complex [Reactive Intermediate] BA->AteComplex + OH- / H2O Polymer Polymerized Material (Insoluble) BA->Polymer Radical Initiator (O2 / hν) Boroxine->BA Hydrocarbon Alkene/Alkane (Protodeboronation) AteComplex->Hydrocarbon C-B Cleavage (Irreversible)

Caption: Figure 1. The Kinetic Fate of Alkenylboronic Acids. Green paths represent reversible storage states; Red paths represent irreversible destruction.

Storage & Handling Protocols

If you must store the free acid, strict adherence to environmental controls is required. This protocol is designed to minimize the activation energy for protodeboronation and polymerization.

Protocol A: The "Cryo-Desiccated" Standard

Applicability: Substituted alkenylboronic acids (e.g., styryl, propenyl).

  • Container Selection:

    • Use amber glass vials to prevent photolytic radical initiation.

    • Caps must have PTFE-lined septa . Avoid simple polyethylene caps which are permeable to oxygen over time.

  • Atmosphere:

    • Flush the headspace with Argon (heavier than air) rather than Nitrogen. Argon provides a superior blanket against moisture ingress.

  • Temperature:

    • Store at -20°C or lower .

    • Critical Step: Allow the vial to warm to room temperature in a desiccator before opening. Opening a cold vial condenses atmospheric moisture directly onto the solid, catalyzing immediate protodeboronation.

  • Additives (Optional but Recommended):

    • For vinylboronic acid specifically, adding a radical inhibitor like BHT (butylated hydroxytoluene) at 10-50 ppm can retard polymerization during storage.

Stabilization via Derivatization (The "Burke" Strategy)

When the free acid is too unstable (e.g., Vinylboronic acid), storage is futile. The industry standard is to mask the boron atom using N-methyliminodiacetic acid (MIDA).

Why MIDA?

MIDA boronates are


-hybridized at the boron center. This removes the empty p-orbital, shutting down the Lewis acidity that drives protodeboronation and oxidation. They are air-stable, crystalline, and compatible with silica gel chromatography.[6]
Workflow: Conversion to MIDA Boronate

This protocol converts an unstable alkenylboronic acid into a shelf-stable solid.

  • Reagents: Unstable Boronic Acid (1 equiv), MIDA (1.0–1.2 equiv), Toluene/DMSO (10:1).

  • Reaction: Reflux under Dean-Stark conditions (to remove water) for 2–4 hours.

  • Purification: The resulting MIDA boronate is stable.[7] Wash with water/brine, dry, and precipitate with Et2O or crystallize from Acetone/Et2O.

  • Release: When ready to use, the free acid is released in situ using mild aqueous base (e.g., K3PO4) during the coupling reaction ("Slow Release" Strategy).

Decision Logic for Stabilization

D Start Target: Alkenylboronic Acid IsVinyl Is it Vinylboronic Acid or 2-Heterocyclic? Start->IsVinyl Stable Protocol A: Store as Free Acid (-20°C, Argon) IsVinyl->Stable No (e.g. Styryl) Unstable Protocol B: Derivatize Immediately IsVinyl->Unstable Yes DerivType Select Derivative Unstable->DerivType MIDA MIDA Boronate (Best for Purification/Storage) DerivType->MIDA High Value/Complex BF3K Potassium Trifluoroborate (Best for Scale-up/Solubility) DerivType->BF3K Bulk/Simple

Caption: Figure 2.[6] Decision Matrix for Alkenylboronic Acid Preservation.

Quality Control: The "Self-Validating" Check

Never assume an alkenylboronic acid is pure based on appearance. Polymerized vinylboronic acid looks identical to the monomer (white powder).

The 1H-NMR Purity Assay:

  • Solvent: Use DMSO-d6 with a known internal standard (e.g., 1,3,5-trimethoxybenzene).

  • Observation:

    • Monomer: Distinct alkenyl protons. The B(OH)2 protons typically appear as a broad singlet around 7.8–8.2 ppm.

    • Boroxine: You may see a second set of alkenyl peaks slightly shifted. This is acceptable.[8] Boroxines hydrolyze back to the acid in the reaction mixture.

    • Degradation: Look for terminal methyl groups (protodeboronation product) or broad, undefined "humps" in the aliphatic region (polymerization).

  • Quantification: If the integral of the alkenyl region is <95% relative to the standard, repurify via recrystallization (from hot water or EtOAc/Hexane) or convert to MIDA.

References

  • Gillis, E. P., & Burke, M. D. (2007). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[9][10] Journal of the American Chemical Society, 129(21), 6716–6717. Link

  • Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Isotopomers, and Kinetic Isotope Effects. Journal of the American Chemical Society, 132(31), 10891–10902. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443. Link

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. Link

  • Hall, D. G. (Ed.).[11] (2011).[11] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[12] Link

Sources

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Alkenylboronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Suzuki-Miyaura Reaction in Modern Synthesis

The palladium-catalyzed cross-coupling of organoboron compounds with organic halides or triflates, known as the Suzuki-Miyaura reaction, stands as a cornerstone of modern organic synthesis.[1][2][3][4] Its significance in creating carbon-carbon bonds is so profound that it was recognized with the 2010 Nobel Prize in Chemistry.[1][3] This reaction is particularly valued for its mild reaction conditions, tolerance of a wide variety of functional groups, and the generally low toxicity of the boron-containing reagents.[1][5]

This guide focuses specifically on the cross-coupling of alkenylboronic acids and their derivatives, which are instrumental in the synthesis of complex molecules such as polyenes, styrenes, and other conjugated systems.[4] These structural motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[2][6][7] For researchers and professionals in drug development, mastering this reaction is not merely advantageous; it is essential for the rapid and efficient construction of molecular libraries and the large-scale synthesis of active pharmaceutical ingredients (APIs).[6][8][9]

The Catalytic Cycle: A Mechanistic Deep Dive

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle centered around a palladium complex, which alternates between Pd(0) and Pd(II) oxidation states.[2][3][4] Understanding this cycle is critical for troubleshooting and optimizing reaction conditions. The three key steps are oxidative addition, transmetalation, and reductive elimination.[4]

  • Oxidative Addition : The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-halide (or carbon-triflate) bond of the electrophile. This step forms a square-planar Pd(II) species.[3][4] The reactivity of the electrophile generally follows the order I > Br > OTf >> Cl, although modern catalysts have been developed to activate even challenging aryl chlorides.[3] Electron-rich ligands on the palladium center can promote this step.[3]

  • Transmetalation : This is the crucial step where the organic group is transferred from the boron atom to the palladium center.[4] For this to occur, the boronic acid must be activated by a base.[10] The base reacts with the boronic acid to form a more nucleophilic borate anion, [R-B(OH)₃]⁻, which then readily transfers its alkenyl group to the Pd(II) complex, displacing the halide.[11][12][13][14] This is often the rate-determining step of the catalytic cycle.

  • Reductive Elimination : In the final step, the two organic fragments on the Pd(II) complex are coupled, forming the new carbon-carbon bond and regenerating the catalytically active Pd(0) species, which can then re-enter the cycle.[3][4] Bulky ligands on the palladium catalyst can facilitate this step.[3]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_RX R¹-Pd(II)L₂-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal R²-B(OH)₂ + Base PdII_R1R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 R¹-R² Reactants R¹-X (Alkenyl Halide) + R²-B(OH)₂ (Alkenylboronic Acid) Product R¹-R² (Coupled Product)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Critical Reaction Components: A Guide to Selection

The success of a Suzuki-Miyaura coupling hinges on the judicious selection of its five core components: the boronic acid derivative, the electrophile, the palladium catalyst, the ligand, and the base.[3]

Alkenylboronic Acids and Their Derivatives

While alkenylboronic acids are common, they can be prone to side reactions like protodeboronation, especially with electron-deficient or sterically hindered substrates.[1] To enhance stability, boronic esters, such as pinacol esters, are frequently used.[3][5] These can be prepared through methods like the Miyaura borylation of alkenyl halides or the hydroboration of alkynes.[5][15][16] Potassium organotrifluoroborate salts (R-BF₃K) offer another stable and crystalline alternative.[5]

The Electrophile: Halides and Triflates

The choice of the leaving group on the coupling partner is critical. Alkenyl iodides and bromides are highly reactive and are common starting points.[3] Alkenyl triflates are also excellent substrates.[10] While alkenyl chlorides are more challenging due to the strength of the C-Cl bond, modern catalyst systems with electron-rich and bulky ligands have made their use increasingly feasible.[3]

Palladium Catalyst and Ligands

The combination of the palladium source and the ligand is at the heart of the reaction's efficiency. The ligand stabilizes the palladium center, influences its reactivity, and prevents the formation of inactive palladium black.[3]

Catalyst/Pre-catalyst Common Ligands Key Characteristics & Applications
Pd(PPh₃)₄Triphenylphosphine (built-in)A classic, reliable Pd(0) source. Good for general-purpose couplings but can be sensitive to air.[17]
Pd(OAc)₂ / Pd₂(dba)₃Buchwald Ligands (e.g., SPhos, XPhos), Phosphines (e.g., P(t-Bu)₃, PCy₃)Pd(II) and Pd(0) sources that form the active catalyst in situ.[10][18] Buchwald ligands are excellent for challenging substrates, including chlorides and sterically hindered partners.
PdCl₂(dppf)dppf (1,1'-Bis(diphenylphosphino)ferrocene)A robust and versatile pre-catalyst, widely used in both academic and industrial settings for a broad range of substrates.[19]
N-Heterocyclic Carbene (NHC) LigandsIMes, IPrOffer high thermal stability and are particularly effective for activating less reactive electrophiles like aryl and alkenyl chlorides.[10]

Note: Electron-rich ligands promote oxidative addition, while bulky ligands facilitate reductive elimination.[3] The optimal choice often requires screening.[3]

The Role of the Base

The base is not a mere spectator; it plays a crucial role in activating the boronic acid for transmetalation.[10][11][12][13][14] The choice of base can significantly impact reaction yield and selectivity.

  • Carbonates (K₂CO₃, Cs₂CO₃): Commonly used, effective, and generally compatible with a wide range of functional groups. Cesium carbonate is a stronger base and can be effective in more challenging couplings.[17]

  • Phosphates (K₃PO₄): A strong base often used in anhydrous conditions or for difficult couplings.[20][21]

  • Hydroxides (NaOH, KOH): Strong bases that are highly effective but may not be suitable for substrates with base-sensitive functional groups.[11]

  • Fluorides (KF, CsF): Can be used under milder conditions and are particularly useful when base-labile groups, like esters, are present.[10]

Experimental Protocols

The following protocols provide a generalized framework. Optimization for specific substrates is often necessary.[17]

General Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow start Start reagents Combine Alkenylboronic Acid, Alkenyl Halide, Base, and Catalyst/Ligand in a Dry Flask start->reagents inert Establish Inert Atmosphere (Evacuate & Backfill with N₂/Ar) reagents->inert solvent Add Degassed Solvent(s) inert->solvent heat Heat Reaction Mixture with Vigorous Stirring solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup (Cool, Dilute, Wash) monitor->workup Upon Completion purify Purify Product (Column Chromatography) workup->purify end End purify->end

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Standard Conditions with Pd(PPh₃)₄

This protocol is a good starting point for relatively simple alkenyl bromides or iodides.

  • Reagent Preparation : To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the alkenyl halide (1.0 mmol, 1.0 equiv), the alkenylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).[17]

  • Catalyst Addition : Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03-0.05 mmol, 3-5 mol%).[17]

  • Inert Atmosphere : Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times. A rigorous degassing procedure is crucial to prevent oxidation of the Pd(0) catalyst and phosphine ligands.[18]

  • Solvent Addition : Via syringe, add the degassed solvent system. A common choice is a biphasic mixture such as 1,4-dioxane/H₂O (4:1 v/v, 10 mL).[3][17]

  • Reaction : Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-24 hours.[17]

  • Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup : Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Conditions for Challenging Substrates (e.g., Alkenyl Chlorides)

This protocol utilizes a more active catalyst system suitable for less reactive electrophiles.

  • Reagent Preparation (Glovebox) : Inside a glovebox or under a strong stream of inert gas, add the alkenyl chloride (1.0 mmol, 1.0 equiv), the alkenylboronic acid pinacol ester (1.5 mmol, 1.5 equiv), and a strong base (e.g., K₃PO₄, 3.0 mmol, 3.0 equiv) to a dry reaction vial or Schlenk tube.

  • Catalyst Addition : Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and a bulky, electron-rich ligand (e.g., SPhos, 0.08 mmol, 8 mol%).

  • Solvent Addition : Add an anhydrous, degassed solvent such as toluene or 2-MeTHF (5 mL).

  • Reaction : Seal the vessel and heat the reaction mixture to 100-120 °C for 12-48 hours.

  • Workup and Purification : Follow the workup and purification procedures as described in Protocol 1.

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently strong base; Low temperature.Ensure rigorous degassing to prevent catalyst oxidation.[18] Screen different bases (e.g., move from K₂CO₃ to Cs₂CO₃ or K₃PO₄).[18] Cautiously increase the reaction temperature.[18]
Protodeboronation Presence of water/protons leading to the replacement of the boronic acid group with hydrogen.Use a boronic ester for increased stability.[1] Use anhydrous solvents and ensure a thoroughly inert atmosphere.[17]
Homocoupling Presence of oxygen; In situ reduction of a Pd(II) pre-catalyst consuming the boronic acid.Improve the degassing procedure.[18] Start with a Pd(0) source (e.g., Pd(PPh₃)₄) to avoid the pre-catalyst reduction step that can cause homocoupling.[18]
Catalyst Decomposition (Black Precipitate) Reaction temperature is too high; Ligand oxidation.Lower the reaction temperature. Ensure the ligand is fresh and handled under inert conditions.[18]

Applications in Drug Discovery and Development

The Suzuki-Miyaura coupling of alkenylboronic acids is a powerful tool in the pharmaceutical industry.[6] It enables the efficient synthesis of complex molecular scaffolds found in numerous approved drugs and clinical candidates.[7][9] For example, this reaction is pivotal in synthesizing biaryl compounds, which are common motifs in many pharmaceuticals. The reaction's functional group tolerance allows for its use in late-stage synthesis, where complex fragments are joined together without the need for extensive protecting group manipulations.[1] This accelerates the drug discovery process by enabling rapid access to diverse chemical libraries for structure-activity relationship (SAR) studies.[6][8]

Conclusion

The palladium-catalyzed cross-coupling of alkenylboronic acids is an indispensable transformation in modern organic chemistry. A thorough understanding of the reaction mechanism and the roles of each component allows researchers to select optimal conditions, troubleshoot effectively, and apply this powerful reaction to the synthesis of complex targets. The protocols and insights provided herein serve as a robust foundation for scientists and drug development professionals to harness the full potential of the Suzuki-Miyaura reaction in their research endeavors.

References

  • Preparation of (E)-1-Alkenylboronic Acid Pinacol Esters via Transfer of Alkenyl Group from Boron to Boron. Organic Chemistry Portal. [Link]

  • Cyclic Alkenyl Boronic Half Acid Synthesis and Applications. ACS Publications. [Link]

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. MDPI. [Link]

  • Cyclic alkenyl boronic half acid synthesis and applications. PubMed. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. [Link]

  • Vinylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). [Link]

  • Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. MDPI. [Link]

  • Mastering Suzuki Coupling: Your Guide to Efficient Palladium Catalysts. Milliken. [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Wiley Online Library. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Semantic Scholar. [Link]

  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. [Link]

  • Direct Synthesis of Alkenyl Boronic Esters from Unfunctionalized Alkenes: A Boryl-Heck Reaction. Journal of the American Chemical Society. [Link]

  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. [Link]

  • Suzuki-Miyaura cross-coupling. (a) Examples of drugs and late-stage... ResearchGate. [Link]

  • palladium-catalyzed suzuki-miyaura cross-coupling: Topics by Science.gov. Science.gov. [Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. [Link]

  • The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. MDPI. [Link]

  • What is the proper way to set up a suzuki coupling? Reddit. [Link]

  • Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega. [Link]

  • Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. ResearchGate. [Link]

  • Palladium‐Catalyzed Cross‐Coupling between Alkylidenecyclopropanes and Boronic Acids. ResearchGate. [Link]

  • Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. University of Illinois Urbana-Champaign. [Link]

  • Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. PMC. [Link]

  • Palladium-catalyzed cross-coupling of aryl and alkenyl boronic acids with alkenes via oxidative addition of a carbon boron bond to palladium(O). Scilit. [Link]

  • Active Palladium Colloids via Palladacycle Degradation as Efficient Catalysts for Oxidative Homocoupling and Cross-Coupling of Aryl Boronic Acids. ACS Omega. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved |ChemOrgChem. YouTube. [Link]

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Application Note: Synthesis of Novel Leucine Analogs Utilizing 3-Methylbut-1-enylboronic Acid via Petasis Borono-Mannich Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Non-Proteinogenic Amino Acids in Modern Drug Discovery

In the landscape of contemporary drug development, non-proteinogenic amino acids (NPAAs) have emerged as indispensable tools for medicinal chemists.[1] These unique building blocks, which are not part of the canonical 20 amino acids found in natural proteins, offer a vast and largely untapped chemical space for the design of novel therapeutics.[2][3] By strategically incorporating NPAAs into peptide-based drug candidates, researchers can overcome many of the inherent limitations of natural peptides, such as poor metabolic stability, low bioavailability, and limited target selectivity.[4][5] The introduction of novel side chains, stereochemistries, and backbone structures through NPAAs provides a powerful strategy for engineering peptidomimetics with enhanced therapeutic profiles.[1]

Leucine, an essential amino acid with a hydrophobic isobutyl side chain, plays a critical role in protein structure and function. Leucine analogs, therefore, are of significant interest in the development of new drugs, particularly in the areas of oncology, metabolic diseases, and infectious diseases. These analogs can act as enzyme inhibitors, receptor modulators, or probes to study biological processes.

This application note provides a detailed guide to the synthesis of a specific class of leucine analogs – β,γ-unsaturated leucine derivatives – using the versatile and powerful Petasis borono-Mannich (PBM) reaction.[6] Specifically, we will focus on the use of 3-methylbut-1-enylboronic acid as a key building block to introduce the unsaturated isobutyl-like side chain. This three-component reaction offers a convergent and operationally simple approach to these valuable compounds, making it an attractive method for both academic and industrial research laboratories.[2][7]

Reaction Mechanism and Scientific Principles: The Petasis Borono-Mannich Reaction

The Petasis borono-Mannich (PBM) reaction is a three-component condensation of an amine, a carbonyl compound, and an organoboronic acid to form a variety of substituted amines, including α-amino acids.[6][8] When glyoxylic acid is used as the carbonyl component, the reaction provides a direct route to α-amino acids.[6]

The currently accepted mechanism for the Petasis reaction involves the following key steps:

  • Iminium Ion Formation: The reaction initiates with the condensation of the amine and the carbonyl compound (glyoxylic acid in this case) to form an iminium ion intermediate. This step is often in equilibrium with the starting materials.

  • Boronate Complex Formation: The organoboronic acid reacts with the hydroxyl group of the iminium ion or with a molecule of the solvent (if protic) to form a more nucleophilic "ate" complex.

  • Nucleophilic Addition: The organic group from the boronic acid is transferred to the electrophilic carbon of the iminium ion. This carbon-carbon bond-forming step is the core of the reaction and is generally considered to be irreversible.

  • Product Formation: Subsequent workup leads to the final α-amino acid product.

A key advantage of the Petasis reaction is its tolerance to a wide range of functional groups and its ability to be performed under mild reaction conditions, often in protic solvents without the need for an inert atmosphere.[8]

Visualizing the Reaction Workflow

The following diagram illustrates the general workflow for the synthesis of leucine analogs using the Petasis reaction.

Petasis_Workflow cluster_reactants Reactants cluster_reaction Petasis Borono-Mannich Reaction cluster_workup Work-up & Purification cluster_product Product Amine Amine (e.g., Ammonia, Benzylamine) Reaction_Vessel One-Pot Reaction (Solvent, e.g., Dichloromethane, Ethanol) Amine->Reaction_Vessel Glyoxylic_Acid Glyoxylic Acid Glyoxylic_Acid->Reaction_Vessel Boronic_Acid 3-Methylbut-1-enylboronic Acid Boronic_Acid->Reaction_Vessel Workup Aqueous Work-up (e.g., Extraction) Reaction_Vessel->Workup Purification Purification (e.g., Column Chromatography, Recrystallization) Workup->Purification Leucine_Analog Leucine Analog (β,γ-Unsaturated α-Amino Acid) Purification->Leucine_Analog

Caption: General workflow for the synthesis of leucine analogs.

Experimental Protocols

This section provides two detailed protocols for the synthesis of leucine analogs using 3-methylbut-1-enylboronic acid. Protocol 1 describes the synthesis of an N-benzylated leucine analog, which can be a useful intermediate for further functionalization or deprotection. Protocol 2 outlines the synthesis of the free leucine analog using ammonia as the amine source.

Protocol 1: Synthesis of N-Benzyl-4-methyl-2-aminopent-3-enoic Acid

This protocol details the synthesis of an N-protected leucine analog, which is often easier to purify and handle than the free amino acid.

Reagents and Materials:

Reagent/MaterialMolecular Weight ( g/mol )AmountMoles (mmol)
3-Methylbut-1-enylboronic acid113.951.14 g10.0
Glyoxylic acid monohydrate92.060.92 g10.0
Benzylamine107.151.07 g (1.09 mL)10.0
Dichloromethane (DCM)-50 mL-
Sodium sulfate (anhydrous)-As needed-
Silica gel (for column chromatography)-As needed-
Ethyl acetate/Hexanes (eluent)-As needed-

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-methylbut-1-enylboronic acid (1.14 g, 10.0 mmol) and glyoxylic acid monohydrate (0.92 g, 10.0 mmol).

  • Add dichloromethane (50 mL) to the flask and stir the mixture at room temperature until the solids are partially dissolved.

  • Slowly add benzylamine (1.09 mL, 10.0 mmol) to the reaction mixture dropwise over 5 minutes.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The product should be a new, more polar spot.

  • Upon completion of the reaction, transfer the mixture to a separatory funnel and wash with water (2 x 30 mL) and then with brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

  • Combine the fractions containing the pure product and evaporate the solvent to yield N-benzyl-4-methyl-2-aminopent-3-enoic acid as a white to off-white solid.

Self-Validating System:

  • Expected Yield: 60-80%

  • Physical Appearance: White to off-white solid.

  • Characterization (Representative Data for a similar β,γ-unsaturated amino acid):

    • ¹H NMR (400 MHz, CDCl₃): δ 7.40-7.25 (m, 5H, Ar-H), 5.50-5.30 (m, 2H, vinyl-H), 4.10 (d, J = 7.0 Hz, 1H, α-H), 3.90 (s, 2H, benzyl-CH₂), 2.50 (br s, 1H, NH), 1.70 (s, 3H, CH₃), 1.65 (s, 3H, CH₃).

    • ¹³C NMR (100 MHz, CDCl₃): δ 175.0 (C=O), 138.0 (Ar-C), 135.0 (vinyl-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 127.5 (Ar-CH), 120.0 (vinyl-CH), 60.0 (α-C), 52.0 (benzyl-CH₂), 25.5 (CH₃), 18.0 (CH₃).

    • Mass Spectrometry (ESI+): m/z calculated for C₁₄H₁₉NO₂ [M+H]⁺: 234.14, found: 234.15.

  • Potential Pitfalls and Troubleshooting:

    • Incomplete Reaction: If the reaction does not go to completion, try increasing the reaction time or gently warming the mixture to 30-40 °C.

    • Low Yield: Ensure all reagents are of high purity. The quality of the boronic acid is particularly important.

    • Purification Difficulties: The product may co-elute with starting materials. Careful optimization of the chromatography gradient is necessary.

Protocol 2: Synthesis of 4-Methyl-2-aminopent-3-enoic Acid

This protocol describes the synthesis of the free leucine analog, which may be more suitable for direct use in biological assays or as a building block in peptide synthesis.

Reagents and Materials:

Reagent/MaterialMolecular Weight ( g/mol )AmountMoles (mmol)
3-Methylbut-1-enylboronic acid113.951.14 g10.0
Glyoxylic acid monohydrate92.060.92 g10.0
Ammonia (7 N solution in methanol)17.032.86 mL20.0
Ethanol-50 mL-
Dowex® 50WX8 hydrogen form resin-As needed-
Diethyl ether-As needed-

Procedure:

  • In a 100 mL round-bottom flask, dissolve 3-methylbut-1-enylboronic acid (1.14 g, 10.0 mmol) and glyoxylic acid monohydrate (0.92 g, 10.0 mmol) in ethanol (50 mL).

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add the 7 N solution of ammonia in methanol (2.86 mL, 20.0 mmol) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 48 hours.

  • After the reaction is complete (monitored by TLC, product is ninhydrin positive), concentrate the mixture under reduced pressure.

  • Dissolve the residue in a minimal amount of water and apply it to a column packed with Dowex® 50WX8 hydrogen form resin.

  • Wash the column with water to remove any unreacted starting materials and byproducts.

  • Elute the amino acid product from the resin using a 2 M aqueous ammonia solution.

  • Collect the fractions containing the product (can be identified by TLC with ninhydrin staining) and concentrate under reduced pressure.

  • To remove residual ammonia, co-evaporate the product with water several times.

  • The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol or water/acetone) or by trituration with diethyl ether to afford pure 4-methyl-2-aminopent-3-enoic acid.

Self-Validating System:

  • Expected Yield: 40-60%

  • Physical Appearance: White crystalline solid.

  • Characterization (Representative Data):

    • ¹H NMR (400 MHz, D₂O): δ 5.40-5.20 (m, 2H, vinyl-H), 3.90 (d, J = 7.0 Hz, 1H, α-H), 1.65 (s, 3H, CH₃), 1.60 (s, 3H, CH₃).

    • ¹³C NMR (100 MHz, D₂O): δ 178.0 (C=O), 136.0 (vinyl-C), 119.0 (vinyl-CH), 58.0 (α-C), 25.0 (CH₃), 17.5 (CH₃).

    • Mass Spectrometry (ESI+): m/z calculated for C₆H₁₁NO₂ [M+H]⁺: 130.08, found: 130.09.

  • Potential Pitfalls and Troubleshooting:

    • Low Yield: The isolation of free amino acids can be challenging. Ensure complete elution from the ion-exchange resin.

    • Product Contamination: The product may be contaminated with ammonium salts. Thorough co-evaporation with water is crucial.

    • Racemization: While the Petasis reaction is generally not prone to racemization at the α-center, prolonged exposure to strong acidic or basic conditions during workup should be avoided.

Applications in Drug Discovery

The synthesis of β,γ-unsaturated leucine analogs opens up numerous possibilities in drug discovery and chemical biology. These novel amino acids can be utilized in several ways:

  • Peptide Modification: Incorporation of these analogs into peptides can induce conformational constraints, improve metabolic stability by resisting enzymatic degradation, and alter receptor binding affinity and selectivity.[2][4] The double bond offers a site for further chemical modification.

  • Enzyme Inhibitors: The unique geometry and electronic properties of the unsaturated side chain can be exploited to design potent and selective inhibitors of enzymes such as proteases and kinases, where leucine or similar hydrophobic residues play a key role in substrate recognition.

  • Chemical Probes: These analogs can be used as chemical probes to study protein-protein interactions and other biological processes where leucine recognition is important. The double bond can also be used as a handle for attaching fluorescent tags or other reporter groups.

  • Development of Novel Scaffolds: The synthesized amino acids can serve as versatile starting materials for the construction of more complex heterocyclic scaffolds with potential therapeutic applications.

Conclusion

The Petasis borono-Mannich reaction provides a highly efficient and versatile method for the synthesis of novel β,γ-unsaturated leucine analogs from readily available starting materials. The protocols detailed in this application note offer a practical guide for researchers to access these valuable building blocks. The ability to introduce unsaturation into the side chain of leucine opens up new avenues for the design and development of innovative therapeutics with improved pharmacological properties.

References

  • A New and Practical Synthesis of α-Amino Acids from Alkenyl Boronic Acids. Journal of the American Chemical Society. [URL not directly available from search, but the original publication is: Petasis, N. A.; Zavialov, I. A. J. Am. Chem. Soc.1997, 119 (2), 445–446.]
  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. [URL not directly available from search, but a relevant review is: Das, B. C.; et al. Molecules2022, 27(9), 2686.]
  • Applications of Amino Acid Derivatives in Next-Generation Peptide Drugs. BOC Sciences. [URL not directly available from search, but a similar topic is covered in: Vlieghe, P.; et al. Drug Discovery Today2010, 15(1-2), 40-56.]
  • Synthesis of Boronic Acid Analogues of α-Amino Acids by Introducing Side Chains as Electrophiles. The Journal of Organic Chemistry. [URL not directly available from search, but the original publication is: Fray, A. H.; et al. J. Org. Chem.2001, 66(19), 6244–6253.]
  • Petasis Reaction. Organic Chemistry Portal. Available at: [Link]

  • A Scalable Approach to Primary Amines via the Petasis Reaction. Journal of Organic and Pharmaceutical Chemistry. [URL not directly available from search, but a similar concept is discussed in various research articles.]
  • Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids. [URL not directly available from search, but the original publication is: Afshar, S.; et al. Amino Acids2020, 52, 1175–1195.]
  • Petasis reaction. Wikipedia. Available at: [Link]

  • The Application of Non-Canonical Amino Acids in Drug Discovery. The Daily Scientist. [URL not directly available from search, but provides a good overview.]
  • Discovery of non-proteinogenic amino acids. Benchchem. [URL not directly available from search, but provides a good overview.]
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. [URL not directly available from search, but a relevant review is: de Souza, M. V. N. Mini-Rev. Med. Chem.2018, 18(16), 1326-1343.]
  • Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PubMed. Available at: [Link]

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Application Notes & Protocols: Strategic Installation of the Isopentenyl Moiety into Natural Products via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Isopentenyl Group as a Privileged Motif in Bioactive Natural Products

The isopentenyl group, also known as the prenyl group, is a recurring and vital structural motif in a vast array of natural products. Its presence often imparts crucial pharmacological properties, enhancing membrane permeability, protein-binding affinity, and metabolic stability.[1] Nature's biosynthetic machinery frequently utilizes prenyltransferases to install this five-carbon unit, leading to a diverse range of bioactive molecules, including flavonoids, alkaloids, and terpenoids with applications as antibacterial and antitumor agents.[2] The strategic introduction of isopentenyl groups onto existing natural product scaffolds or synthetic intermediates is, therefore, a highly valuable strategy in medicinal chemistry and drug discovery for modulating biological activity and developing new therapeutic leads.[1][3]

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for forming carbon-carbon bonds with exceptional functional group tolerance and generally mild reaction conditions.[4][5] This makes it particularly well-suited for the late-stage functionalization of complex and sensitive natural product skeletons. This application note provides a detailed guide for the introduction of an isopentenyl group into natural products using the Suzuki-Miyaura coupling, focusing on the use of stable isopentenylboronic acid esters.

The Core Chemistry: Suzuki-Miyaura Coupling with Alkenylboronates

The Suzuki-Miyaura reaction facilitates the coupling of an organoboron species with an organic halide or triflate, catalyzed by a palladium(0) complex.[6] The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6]

For the introduction of an isopentenyl group, an isopentenylboronic acid or a more stable ester derivative serves as the nucleophilic partner, while a halogenated (typically bromo or iodo) or triflated natural product acts as the electrophile.

The Isopentenylboronic Reagent: Stability and Reactivity Considerations

While isopentenylboronic acid can be used directly, it is prone to decomposition and protodeboronation, which can lead to lower yields and purification challenges.[7][8] Boronic esters, such as the pinacol or neopentyl glycol esters, offer significantly enhanced stability, making them easier to handle, purify, and store.[7][9] These esters can often be used directly in the coupling reaction, where they may hydrolyze in situ to the active boronic acid or, in some cases, participate directly in transmetalation.[10] For the purposes of this guide, we will focus on the commercially available and highly stable 3-methyl-2-butenylboronic acid pinacol ester .[1][8][11]

Experimental Protocol: Isopentenylation of a Halogenated Flavonoid Scaffold

This protocol provides a representative procedure for the Suzuki-Miyaura coupling of 3-methyl-2-butenylboronic acid pinacol ester with a halogenated flavonoid, a common class of natural products. The conditions provided are a robust starting point and may require optimization for different natural product substrates.

Model Reaction:

A model reaction involves the coupling of 8-bromochrysin (a flavonoid) with 3-methyl-2-butenylboronic acid pinacol ester.

Materials and Reagents:
  • 8-Bromochrysin (or other halogenated/triflated natural product)

  • 3-Methyl-2-butenylboronic acid pinacol ester[11]

  • Palladium Catalyst: Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) is a reliable choice for this type of coupling.

  • Base: Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used.

  • Solvent: A mixture of a polar aprotic solvent like 1,4-dioxane or DMF and water is typical.

  • Anhydrous solvents and reagents are recommended for optimal results.

  • Inert gas (Argon or Nitrogen) for degassing.

Step-by-Step Procedure:
  • Reaction Setup:

    • To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the halogenated natural product (1.0 equiv.), 3-methyl-2-butenylboronic acid pinacol ester (1.5 equiv.), and the base (e.g., K₂CO₃, 3.0 equiv.).

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.

  • Solvent Addition and Degassing:

    • Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v) to the flask via syringe. The reaction concentration is typically in the range of 0.05-0.1 M with respect to the limiting reagent.

    • Thoroughly degas the resulting mixture by sparging with the inert gas for 15-20 minutes or by subjecting it to three freeze-pump-thaw cycles. Proper degassing is critical to prevent oxidation and deactivation of the palladium catalyst.[12]

  • Catalyst Addition:

    • Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv.) to the reaction mixture.

  • Reaction Monitoring:

    • Seal the flask and heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure isopentenylated natural product.

Data Presentation: Critical Parameters for Optimization

The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of several key parameters. The following table summarizes these variables and provides guidance for optimization.

ParameterCommon Choices & ConsiderationsRationale & Causality
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a phosphine ligand (e.g., SPhos, XPhos)The choice of catalyst and ligand is crucial for the efficiency of the oxidative addition and reductive elimination steps. For complex substrates, bulky and electron-rich phosphine ligands can improve catalytic activity.
Base K₂CO₃, K₃PO₄, Cs₂CO₃, KFThe base is required to activate the boronic acid/ester for transmetalation. The strength and nature of the base can influence reaction rates and chemoselectivity. For base-sensitive functional groups, milder bases like KF may be advantageous.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMF/H₂OThe solvent system must solubilize all reaction components. The presence of water is often necessary for the hydrolysis of boronic esters and to facilitate the action of inorganic bases.[13]
Temperature 60-120 °CHigher temperatures generally increase the reaction rate but can also lead to catalyst decomposition and side reactions. Optimization is often required to find a balance.
Boronic Ester Pinacol, Neopentyl glycolNeopentyl glycol esters have been shown to exhibit good reactivity in anhydrous conditions and can be more readily hydrolyzed than pinacol esters.[7][14]

Visualization of Key Processes

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl R¹-Pd(II)L₂-X (Aryl-Pd Complex) Pd0->PdII_Aryl R¹-X OxAdd Oxidative Addition PdII_Both R¹-Pd(II)L₂-R² (Di-organic Complex) PdII_Aryl->PdII_Both R²-B(OR)₂ + Base Transmetalation Transmetalation PdII_Both->Pd0 R¹-R² product R¹-R² (Isopentenylated Natural Product) RedElim Reductive Elimination start R¹-X (Halogenated Natural Product) boron R²-B(OR)₂ + Base (Isopentenylboronate)

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Workflow for Isopentenylation of Natural Products

Isopentenylation_Workflow cluster_prep Preparation cluster_reaction Suzuki-Miyaura Coupling cluster_purification Isolation & Purification NP_Halide Halogenated Natural Product (R¹-X) Setup 1. Combine Reactants & Base NP_Halide->Setup Iso_Boronate Isopentenylboronic Ester (R²-B(OR)₂) Iso_Boronate->Setup Degas 2. Add Solvent & Degas Setup->Degas Catalyst 3. Add Pd Catalyst Degas->Catalyst Heat 4. Heat & Stir Catalyst->Heat Monitor 5. Monitor Progress (TLC/LC-MS) Heat->Monitor Workup 6. Aqueous Workup Monitor->Workup Chromatography 7. Column Chromatography Workup->Chromatography Final_Product Isopentenylated Natural Product (R¹-R²) Chromatography->Final_Product

Sources

Application Notes and Protocols for the Suzuki-Miyaura Coupling of (E)-3-Methyl-1-butenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Prenyl Motif

The (E)-3-methyl-1-butenyl (prenyl) substructure is a ubiquitous and highly valuable motif in a vast array of natural products and pharmaceutically active compounds. Its presence often imparts crucial lipophilicity and can play a significant role in the binding of small molecules to their biological targets. The development of robust and versatile synthetic methods for the introduction of the prenyl group is, therefore, of paramount importance in medicinal chemistry and drug development. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful tool for the formation of carbon-carbon bonds, offering a mild and functional group tolerant approach to the synthesis of complex organic molecules.[1][2] This application note provides a detailed guide to the reaction conditions for the Suzuki-Miyaura coupling of (E)-3-methyl-1-butenylboronic acid with a particular focus on the underlying principles that govern the selection of reaction parameters.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide or triflate.[3] The generally accepted mechanism proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4]

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Ar-X Ar-X (Aryl Halide) Ar-X->Oxidative_Addition Ar-Pd(II)L_n-X Ar-Pd(II)L_n-X Oxidative_Addition->Ar-Pd(II)L_n-X Transmetalation Transmetalation Ar-Pd(II)L_n-X->Transmetalation Boronic_Acid (E)-3-methyl-1-butenyl-B(OH)₂ Boronate_Complex [(E)-3-methyl-1-butenyl-B(OH)₃]⁻ Boronic_Acid->Boronate_Complex + Base Base Base (e.g., K₂CO₃) Boronate_Complex->Transmetalation Ar-Pd(II)L_n-R Ar-Pd(II)L_n-(prenyl) Transmetalation->Ar-Pd(II)L_n-R Reductive_Elimination Reductive Elimination Ar-Pd(II)L_n-R->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Ar-R Ar-(E)-3-methyl-1-butenyl (Product) Reductive_Elimination->Ar-R

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing Reaction Conditions for (E)-3-Methyl-1-butenylboronic Acid Coupling

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection of several key parameters. For the coupling of (E)-3-methyl-1-butenylboronic acid, the following factors should be considered:

Palladium Catalyst and Ligands

The choice of the palladium catalyst and associated ligands is critical for achieving high yields and preventing side reactions.

  • Palladium Precursors: Common palladium sources include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃.[5] Pd(PPh₃)₄ can often be used directly, while Pd(II) sources like Pd(OAc)₂ require in-situ reduction to the active Pd(0) species.

  • Phosphine Ligands: The electronic and steric properties of the phosphine ligands play a crucial role. For couplings involving vinylboronic acids, which can be challenging, bulky and electron-rich phosphine ligands are often preferred.[6] Ligands such as triphenylphosphine (PPh₃) are commonly used, while more specialized Buchwald-type ligands (e.g., SPhos, XPhos) can be highly effective for difficult couplings.[6]

Base

The base is essential for the activation of the boronic acid, facilitating the transmetalation step.[5]

  • Common Bases: A variety of inorganic bases are commonly employed, including carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH).[7]

  • Base Strength and Substrate Tolerance: The choice of base can influence the reaction rate and the tolerance of sensitive functional groups. For substrates prone to base-mediated side reactions, milder bases like K₃PO₄ or Cs₂CO₃ are often preferred.

Solvent System

The solvent system must be capable of dissolving the reagents and facilitating the interaction between the organic and aqueous phases (if present).

  • Aqueous Biphasic Systems: Mixtures of an organic solvent (e.g., toluene, 1,4-dioxane, THF) and water are frequently used.[7] The presence of water can aid in the dissolution of the inorganic base and the boronate species.

  • Anhydrous Conditions: In some cases, particularly with sensitive substrates, anhydrous conditions may be necessary.

Temperature

The reaction temperature can significantly impact the reaction rate. Most Suzuki-Miyaura couplings are performed at elevated temperatures, typically ranging from 80 °C to 110 °C.

Representative Protocol: Coupling of (E)-3-Methyl-1-butenylboronic Acid with 4-Iodoanisole

This protocol provides a detailed procedure for the Suzuki-Miyaura coupling of (E)-3-methyl-1-butenylboronic acid with 4-iodoanisole as a representative aryl halide.

Table 1: Reagents and Materials

Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Equivalents
4-Iodoanisole234.041.01.0
(E)-3-Methyl-1-butenylboronic acid113.951.21.2
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]1155.560.030.03
Potassium Carbonate (K₂CO₃)138.212.02.0
1,4-Dioxane-4.0 mL-
Water (degassed)-1.0 mL-
Experimental Procedure:
  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 4-iodoanisole (234 mg, 1.0 mmol), (E)-3-methyl-1-butenylboronic acid (137 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive flow of argon, add tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol).

  • Solvent Addition: Add degassed 1,4-dioxane (4.0 mL) and degassed water (1.0 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford (E)-1-(4-methoxyphenyl)-3-methylbut-1-ene.

Best Practices and Troubleshooting

Table 2: Troubleshooting Common Issues in the Suzuki-Miyaura Coupling of (E)-3-Methyl-1-butenylboronic Acid

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Formation Inactive catalystUse a fresh batch of palladium catalyst.
Insufficiently degassed solventsEnsure all solvents are thoroughly degassed prior to use to prevent catalyst oxidation.
Ineffective baseUse a stronger base (e.g., Cs₂CO₃) or ensure the base is finely powdered and anhydrous.
Protodeboronation Presence of excess water or acidic impuritiesUse anhydrous solvents and a stronger, non-hydroxide base (e.g., K₃PO₄).
High reaction temperatureLower the reaction temperature and monitor the reaction progress over a longer period.
Homocoupling of Boronic Acid Presence of oxygenMaintain a strict inert atmosphere throughout the reaction.
High concentration of boronic acidConsider slow addition of the boronic acid solution to the reaction mixture.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a highly effective and versatile method for the synthesis of molecules containing the valuable (E)-3-methyl-1-butenyl (prenyl) motif. By carefully selecting the palladium catalyst, ligand, base, and solvent system, researchers can achieve high yields and excellent stereoselectivity. The provided protocol and troubleshooting guide offer a solid foundation for the successful application of this important transformation in the synthesis of complex molecules for drug discovery and development.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available at: [Link]

  • Suzuki, A. (1982). Organoboron compounds in new synthetic reactions. Pure and Applied Chemistry, 54(9), 1749-1758. Available at: [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. Available at: [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Organoborane coupling reactions (Suzuki coupling). Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Badone, D., Baroni, M., Cardamone, R., Ielmini, A., & Guzzi, U. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(21), 7170-7173. Available at: [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Available at: [Link]

Sources

Application Notes and Protocols: Synthesis of Dipeptide Isosteres with Alkenylboronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Amide Bond

In the realm of therapeutic peptide and peptidomimetic design, the amide bond, while fundamental, often presents metabolic liabilities, primarily its susceptibility to enzymatic cleavage by proteases. This inherent instability can lead to poor bioavailability and short in-vivo half-lives, hindering the clinical translation of promising peptide-based drug candidates. The strategic replacement of the scissile amide bond with a stable surrogate, or isostere, is a cornerstone of modern medicinal chemistry.[1][2]

Among the various isosteric replacements, the (E)-alkene isostere has emerged as a particularly effective mimic of the trans-amide bond's geometry and rigidity.[3] This modification replaces the -CO-NH- linkage with a -CH=CH- group, preserving the key spatial arrangement of the amino acid side chains while rendering the backbone resistant to proteolysis. This application note provides a detailed guide to the synthesis of these valuable dipeptide isosteres, focusing on the strategic use of alkenylboronic acids via palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura Coupling: A Powerful Tool for C-C Bond Formation

The construction of the C(sp²)-C(sp²) bond that defines the alkene isostere is efficiently achieved through the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning transformation has become a workhorse in organic synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[4] In the context of peptide isostere synthesis, the reaction typically involves the coupling of an α-halo or α-triflyloxy amino acid derivative with an alkenylboronic acid or its corresponding boronate ester.[5]

The general mechanism involves a catalytic cycle with a palladium(0) species. Key steps include the oxidative addition of the palladium catalyst to the amino acid-derived electrophile, followed by transmetalation with a boronate species (formed from the boronic acid and a base), and concluding with reductive elimination to yield the desired alkene-linked dipeptide isostere and regenerate the active Pd(0) catalyst.[4] The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and stereoselectivity, and for preventing common side reactions like protodeboronation.[5][6]

Synthetic Workflow Overview

The synthesis of an alkenyl dipeptide isostere can be logically broken down into three main stages: preparation of the coupling partners and the final cross-coupling reaction.

G cluster_0 Stage 1: Building Block Preparation cluster_1 Stage 2: Core Reaction cluster_2 Stage 3: Final Processing A Protected α-Amino Acid B α-Halo or α-Triflyloxy Amino Acid Ester (Electrophile) A->B Halogenation/ Triflation E Suzuki-Miyaura Cross-Coupling B->E C Aldehyde or Alkyne Precursor D Alkenylboronic Acid or Boronate Ester (Nucleophile) C->D Hydroboration/ Wittig-type reaction D->E F Protected Dipeptide Isostere E->F G Final Deprotection & Purification F->G H Target Dipeptide Isostere G->H

Sources

general procedure for coupling [(1E)-3-Methylbut-1-en-1-yl]boronic acid with aryl halides

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Suzuki-Miyaura Coupling of [(1E)-3-Methylbut-1-en-1-yl]boronic acid with Aryl Halides

For Researchers, Scientists, and Drug Development Professionals

Introduction: Crafting Molecular Architectures with Precision

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed transformation has become an indispensable tool in the synthesis of complex molecules, from pharmaceuticals and agrochemicals to advanced materials.[2][3][4]

This guide focuses on a specific, yet highly valuable, application of this reaction: the coupling of an alkenylboronic acid, namely This compound , with a range of aryl halides.[5][6] This transformation is a powerful method for synthesizing substituted styrenes and other conjugated systems, which are key structural motifs in numerous biologically active compounds and functional materials.[5] Understanding the nuances of this reaction, from the underlying mechanism to the practical aspects of experimental setup, is crucial for achieving high yields and purity. This document provides a detailed exploration of the reaction mechanism, a comprehensive experimental protocol, and field-proven insights to empower researchers to successfully implement this methodology.

The Catalytic Heart: Unraveling the Suzuki-Miyaura Mechanism

The efficacy of the Suzuki-Miyaura coupling lies in a well-defined catalytic cycle centered on a palladium complex that shuttles between the Pd(0) and Pd(II) oxidation states.[2][3] The cycle comprises three fundamental steps, each critical for the overall transformation.

  • Oxidative Addition : The cycle commences with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-halogen bond of the aryl halide (Ar-X). This step oxidizes the palladium center to Pd(II), forming a square-planar arylpalladium(II) halide intermediate.[2][3] The reactivity of the aryl halide is paramount, with the rate of oxidative addition typically following the order of bond strength: Ar-I > Ar-Br > Ar-OTf >> Ar-Cl.[2][7]

  • Transmetalation : This is the defining step where the organic moiety is transferred from boron to the palladium center. The process requires activation of the organoboron species by a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate), which facilitates the transfer of the alkenyl group to the Pd(II) center, displacing the halide.[6][8] This step regenerates the halide anion.

  • Reductive Elimination : The final step involves the coupling of the two organic partners (aryl and alkenyl) attached to the palladium center. This forms the new carbon-carbon bond of the desired product and simultaneously reduces the palladium from Pd(II) back to its catalytically active Pd(0) state, thus closing the catalytic loop.[2][3] The reaction proceeds with retention of the double bond's stereochemistry, ensuring that the (E)-configuration of the boronic acid is transferred to the product.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oa_complex Ar-Pd(II)L_n-X pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)L_n-R oa_complex->trans_complex Transmetalation product_out Ar-R trans_complex->product_out Reductive Elimination product_out->pd0 aryl_halide Ar-X aryl_halide->oa_complex boronate [(R-B(OH)3)]- boronate->trans_complex base_activation Boronic Acid Activation R-B(OH)₂ + Base → [R-B(OH)₃]⁻

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A Practical Guide: Reagents and Protocol

Success in a Suzuki-Miyaura coupling hinges on the judicious selection of each component. The interplay between the catalyst, ligand, base, and solvent system dictates the reaction's efficiency, scope, and robustness.

Core Components & Strategic Choices
ComponentRole & PurposeTypical Examples & Key Insights
Aryl Halide The electrophilic coupling partner.Reactivity: Ar-I > Ar-Br >> Ar-Cl. Electron-withdrawing groups on the ring generally accelerate the reaction.[2]
Boronic Acid The nucleophilic partner; source of the alkenyl group.This compound is used. Prone to protodeboronation under harsh conditions. Boronate esters can offer greater stability.[2][9][10]
Palladium Source The catalyst at the heart of the reaction.Precatalysts: Pd(PPh₃)₄ (provides both Pd(0) and ligand).Pd(II) sources: Pd(OAc)₂, PdCl₂ (require in-situ reduction to Pd(0)).Pd(0) sources: Pd₂(dba)₃.[2][6][9]
Ligand Stabilizes the Pd center, modulates its reactivity, and prevents precipitation of Pd black.Phosphines: PPh₃ (standard), PCy₃, P(t-Bu)₃.Buchwald Ligands: SPhos, XPhos for challenging couplings (e.g., aryl chlorides, hindered substrates).[10][11]NHCs: IPr, IMes.[2][6]
Base Activates the boronic acid for transmetalation.Carbonates: K₂CO₃, Na₂CO₃, Cs₂CO₃ (stronger, more soluble).Phosphates: K₃PO₄ (often a good choice for sensitive substrates).Hydroxides: NaOH, KOH.[2][12] The choice is often solvent-dependent.
Solvent Solubilizes reagents and facilitates the reaction.Aprotic: Toluene, Dioxane, THF, DMF.Often run as a biphasic mixture with Water to dissolve the inorganic base and facilitate boronate formation.[2][10][13]
Detailed Experimental Protocol

This protocol provides a general procedure for coupling an aryl bromide with this compound. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Toluene/H₂O, 4:1 mixture, 10 mL)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Solvents for extraction and chromatography (e.g., Ethyl Acetate, Hexanes)

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), the palladium catalyst (3 mol%), and the base (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (high-purity Argon or Nitrogen). Repeat this cycle three times to ensure the complete removal of oxygen.

  • Solvent Addition: Using a syringe, add the degassed solvent mixture (e.g., 8 mL of Toluene and 2 mL of water). Solvents should be thoroughly sparged with an inert gas for at least 30 minutes prior to use.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C). Stir the reaction mixture vigorously for the required time (typically 4-24 hours).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Quench the reaction by adding water (10 mL) and extract the product with an organic solvent like ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the solvent under reduced pressure.

  • Isolation: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexanes/ethyl acetate) to afford the pure coupled product.

Caption: A standard experimental workflow for the Suzuki-Miyaura coupling protocol.

Troubleshooting and Optimization

Even a robust reaction like the Suzuki-Miyaura coupling can present challenges. Below are common issues and strategies for resolution.

IssuePotential Cause(s)Suggested Solutions
Low or No Yield 1. Inactive Catalyst: Palladium source has degraded; ligand has oxidized.2. Ineffective Base/Solvent System: The chosen base is not strong enough or is insoluble.3. Protodeboronation: The boronic acid is decomposing faster than it couples.4. Oxygen Contamination: Deactivates the Pd(0) catalyst.1. Use a fresh bottle of catalyst and ligand. Consider a more active pre-catalyst (e.g., a Buchwald pre-catalyst).[10] Increase catalyst loading (e.g., to 5 mol%).2. Screen different bases (e.g., switch from K₂CO₃ to K₃PO₄ or Cs₂CO₃).[10][12] Screen different solvents or solvent/water ratios.[10]3. Use milder conditions (lower temperature, weaker base). Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester).[10]4. Ensure all solvents are rigorously degassed and the reaction is maintained under a positive pressure of inert gas.[10]
Homocoupling of Boronic Acid Presence of oxygen or excess Pd(II) species at the start of the reaction.Ensure thorough degassing of the reaction mixture.[2] If using a Pd(II) source, ensure conditions are suitable for its reduction to Pd(0).
Dehalogenation of Aryl Halide A side reaction where the aryl halide is reduced to an arene.This can occur after oxidative addition.[2] Try a different ligand or base combination. Sometimes changing the solvent can suppress this pathway.
Reaction Stalls Catalyst deactivation over time.Add a fresh portion of catalyst and/or ligand to the stalled reaction. Ensure the temperature is optimal.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • The Organic Chemistry Tutor. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [YouTube video]. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Li, J. J. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Mechanism of the homogeneous Suzuki–Miyaura reaction. [Link]

  • Myers, A. G. Research Group. The Suzuki Reaction. [Link]

  • Royal Society of Chemistry. (2022). Visible light-mediated metal-free alkyl Suzuki–Miyaura coupling of alkyl halides and alkenylboronic acids/esters: a green method for the synthesis of allyl difluoride derivatives. Green Chemistry. [Link]

  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]

  • ResearchGate. (n.d.). Effect of different palladium catalysts on the Suzuki-Miyaura coupling. [Link]

  • ResearchGate. (n.d.). The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. [Link]

  • Macmillan Group. (2005, February 16). B-Alkyl Suzuki Couplings. [Link]

  • Organic Syntheses. (n.d.). Procedure for hydroboration. [Link]

  • Beilstein Journals. (2014, April 22). Clean and fast cross-coupling of aryl halides in one-pot. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. [Link]

  • ChemSrc. (n.d.). 3-methylbut-1-enylboronic acid. [Link]

  • Chemistry Channel. (2020, July 11). Suzuki Coupling. [YouTube video]. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Unstable Alkenylboronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #BORON-ALK-001 Assigned Specialist: Senior Application Scientist

Executive Summary

Alkenylboronic acids are chemically promiscuous intermediates. Their instability arises from three primary vectors: protodeboronation (C-B bond cleavage), oxidative degradation (C-B to C-O conversion), and dehydration-trimerization (boroxine formation).

The Golden Rule: Avoid silica gel chromatography whenever possible. The Lewis acidity of standard silica accelerates protodeboronation. This guide prioritizes non-chromatographic purification (crystallization and phase manipulation) before offering stabilized chromatographic protocols.

Module 1: Diagnostic Triage

Before attempting purification, determine the state of your crude material. Use this logic flow to select the least destructive method.

PurificationLogic Start Start: Crude Alkenylboronic Acid StateCheck Physical State? Start->StateCheck Solid Solid / Semi-Solid StateCheck->Solid Oil Oil / Gum StateCheck->Oil Recryst Protocol A: Recrystallization (Water, Benzene, DCM) Solid->Recryst PhaseSwitch Protocol B: Phase Switching (Sorbitol or Base Extraction) Oil->PhaseSwitch BoroxineCheck Is it a Boroxine? Recryst->BoroxineCheck NMR shows broad peaks? Chroma Protocol D: Deactivated Chromatography (Et3N-Doped Silica) PhaseSwitch->Chroma If Phase Switch Fails Derivatize Protocol C: Derivatization (MIDA / K-BF3) Chroma->Derivatize If Decomposition Occurs

Figure 1: Decision matrix for selecting the optimal purification strategy based on physical state and stability.

Module 2: Non-Chromatographic Purification (Preferred)

Protocol A: Recrystallization (The "Boroxine" Cycle)

Alkenylboronic acids exist in equilibrium with their cyclic trimers (boroxines). This is not degradation; it is a dehydration process driven by entropy. Boroxines are often more crystalline than the free acid.

The Workflow:

  • Solvent Selection:

    • Non-polar: Benzene or Dichloroethane (promotes boroxine formation/crystallization).

    • Polar: Hot water (promotes free acid crystallization upon cooling).

  • Procedure:

    • Dissolve crude solid in minimum hot solvent.

    • Allow to cool slowly to RT, then

      
      .
      
    • Filter and wash with cold hexanes.

Protocol B: Phase Switching (Sorbitol Extraction)

This method exploits the ability of boronic acids to form water-soluble complexes with polyols (like sorbitol), leaving non-polar impurities (halides, de-borylated alkenes) in the organic layer.

StepActionMechanism
1 Dissolve crude in

or DCM.
Solubilizes all organic components.
2 Add aqueous Sorbitol (1M) and

.
Forms a water-soluble boronate-sorbitol complex.
3 Separation.Discard organic layer (contains impurities).
4 Acidify aqueous layer (pH ~3) with dilute

.
Hydrolyzes the complex; free boronic acid precipitates or becomes extractable.
5 Extract with EtOAc.[1][2]Recovers purified boronic acid.[1][3][4]

Module 3: Chromatography Survival Guide

If you must run a column, standard silica will destroy your compound via acid-catalyzed protodeboronation. You must deactivate the stationary phase.

Mechanism of Failure: Protodeboronation

Silica surface silanols (


) act as Brønsted acids.

Protodeboronation Acid Alkenylboronic Acid Intermediate Cationic Intermediate Acid->Intermediate Slow Protonation + H+ (from Silica) Protonation->Intermediate Product Alkene (Dead Product) + B(OH)3 Intermediate->Product Fast (Irreversible)

Figure 2: The acid-catalyzed decomposition pathway common on untreated silica gel.

Protocol D: Deactivated Silica Column

Reagents: Triethylamine (


), Hexanes, EtOAc.
  • Pre-treatment: Slurry silica gel in Hexanes containing

    
    .
    
  • Packing: Pour the slurry into the column. Flush with 2 column volumes of the starting eluent (also containing

    
    ).
    
  • Loading: Load sample as a concentrated liquid (avoid dry-loading on silica).

  • Elution: Run the column quickly. Do not let the compound sit on the silica.

Module 4: The "Nuclear Option" (Derivatization)

If the free acid is too unstable to handle, convert it to a tetra-coordinate species. These occupy the empty p-orbital on Boron, shutting down oxidative and hydrolytic decomposition pathways.

Comparison of Derivatives
DerivativeStabilityPurification MethodReversibility to Acid
Pinacol Ester ModerateStandard SilicaDifficult (requires

)
MIDA Boronate High (Air Stable)Standard SilicaEasy (Mild Base)
K-Trifluoroborate High (Solid)Crystallization (Acetone/Et2O)Easy (Hydrolysis)
Protocol E: Conversion to Potassium Trifluoroborate ( )

This is the most robust method for storing unstable alkenylboron species.

  • Reaction: Dissolve crude boronic acid in MeOH.

  • Reagent: Add excess

    
     (3.0 - 4.0 equiv) as a saturated aqueous solution.
    
  • Process: Stir at RT for 1-3 hours. The

    
     salt will often precipitate.
    
  • Workup: Evaporate solvents. Extract solid residue with dry Acetone (dissolves product, leaves inorganic salts). Filter and concentrate.

  • Crystallization: Dissolve in minimal Acetone and precipitate with

    
     or Hexanes.
    

FAQ: Troubleshooting Common Issues

Q: My NMR shows a messy mixture of broad peaks. Did my compound degrade? A: Not necessarily. You are likely seeing a mixture of the monomeric acid and the boroxine (trimer).

  • Test: Add a drop of

    
     to your NMR tube. This hydrolyzes the boroxine back to the monomer. If the spectrum sharpens into a single species, your compound is pure.
    

Q: I lost my compound during the Sorbitol extraction. A: Check the pH of the acidification step. If the pH is not low enough (< pH 4), the boronic acid remains complexed with sorbitol in the water layer. Caution: Too acidic (< pH 1) may trigger protodeboronation.

Q: Can I use reverse-phase (C18) chromatography? A: Yes, but avoid trifluoroacetic acid (TFA) modifiers. Use Formic Acid (


) or Ammonium Formate buffers. The high water content in C18 runs actually stabilizes the free acid form (preventing boroxine formation), but you must lyophilize fractions immediately to prevent slow hydrolysis.

References

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (The definitive text on boronic acid stability and equilibria).
  • Gillis, E. P., & Burke, M. D. (2007). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society, 129(21), 6716–6717.

  • Molander, G. A., & Ellis, N. (2007).[5] "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research, 40(4), 275–286.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443. (Detailed mechanisms of protodeboronation).

Sources

converting [(1E)-3-Methylbut-1-en-1-yl]boronic acid to pinacol ester

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Conversion of [(1E)-3-Methylbut-1-en-1-yl]boronic acid to Pinacol Ester Ticket ID: BOR-PROT-001 Status: Open

Introduction: The Chemistry of Protection

You are converting This compound (a trans-alkenyl boronic acid) into its corresponding pinacol ester (often denoted as alkenyl-Bpin).

Why this matters: Free alkenyl boronic acids are susceptible to:

  • Protodeboronation: Cleavage of the C-B bond, leading to the loss of the boron functionality.

  • Polymerization: The double bond can react under radical conditions.

  • Dehydration: Spontaneous formation of boroxines (cyclic trimers), which complicates stoichiometry calculations for downstream Suzuki-Miyaura couplings.

The Solution: Condensing the acid with pinacol (2,3-dimethylbutane-2,3-diol) creates a thermodynamically stable, crystalline (or oil), and chromatography-resistant ester. This reaction is an equilibrium process driven by the removal of water.



Module 1: Standard Operating Procedure (SOP)

Method A: The Anhydrous MgSO₄ Route (Recommended) Best for: Small to medium scale (<10g), sensitive alkenyl substrates, and preserving (E)-geometry.

Reagents & Stoichiometry
ComponentRoleEquivalentsNotes
This compound Substrate1.0Limit exposure to moist air.[1][2]
Pinacol Reagent1.05 - 1.1Slight excess ensures full conversion.
MgSO₄ (Anhydrous) Desiccant2.0 - 5.0Acts as a water scavenger to drive equilibrium.
Dichloromethane (DCM) or THF Solvent0.2 - 0.5 MDCM is preferred for ease of workup; THF if solubility is an issue.
Step-by-Step Protocol
  • Preparation: Flame-dry a round-bottom flask and cool under nitrogen/argon. Add a magnetic stir bar.[3]

  • Dissolution: Charge the flask with the boronic acid (1.0 equiv) and Pinacol (1.1 equiv). Add anhydrous DCM.

  • Activation: Add anhydrous MgSO₄ (approx. 2-3 mass equivalents relative to the substrate).

    • Technical Note: The MgSO₄ serves two roles: it removes the water generated by condensation (driving Le Chatelier's principle) and acts as a mild Lewis acid catalyst.

  • Reaction: Stir vigorously at Room Temperature (20-25°C) for 12–24 hours.

    • Monitoring: Check via TLC.[4] The boronic acid is highly polar (stays at baseline), while the Bpin ester is non-polar (high Rf). Stain with KMnO₄ (alkene active).

  • Workup:

    • Filter the mixture through a pad of Celite or a fritted glass funnel to remove hydrated MgSO₄.

    • Wash the filter cake with dry DCM.

    • Concentrate the filtrate under reduced pressure (Rotovap).

  • Purification (If necessary):

    • Option A (Filtration): If the product is solid, recrystallize from Hexanes/Et₂O.

    • Option B (Chromatography): Pass through a short plug of silica gel (eluting with 5-10% EtOAc in Hexanes). See Troubleshooting regarding Silica acidity.

Module 2: Troubleshooting & Diagnostics

Visual Logic: The Troubleshooting Tree

Troubleshooting Start Issue Detected Incomplete Incomplete Conversion (TLC shows baseline) Start->Incomplete Impurities Product Impure / Oily Start->Impurities LowYield Low Yield after Column Start->LowYield CheckWater Check Water Scavenging Incomplete->CheckWater CheckPinacol Excess Pinacol Present? Impurities->CheckPinacol CheckSilica Silica Degradation? LowYield->CheckSilica AddSieves Action: Add 4Å Mol Sieves or more MgSO4 CheckWater->AddSieves Yes WashWater Action: Wash organic layer with H2O (Pinacol is soluble) CheckPinacol->WashWater Yes Neutralize Action: Use Neutral Alumina or 1% Et3N in Eluent CheckSilica->Neutralize Yes

Caption: Diagnostic logic flow for common failures in boronic ester synthesis.

Common Issues & Fixes

1. Issue: "The reaction stalled at 80% conversion."

  • Root Cause: The reaction has reached equilibrium because the water concentration in the solvent is too high.

  • Fix: Add fresh, oven-dried 4Å Molecular Sieves to the reaction mixture and stir for another 4 hours. Alternatively, switch to Method B (Dean-Stark) : Reflux in Toluene to physically distill off the water azeotrope.

2. Issue: "My product is an oil, but it should be a solid."

  • Root Cause: Excess Pinacol. Pinacol is waxy and difficult to remove via high vacuum alone.

  • Fix: Dissolve the crude oil in Et₂O or Hexanes and wash 3x with water. Pinacol is highly water-soluble; the lipophilic alkenyl Bpin ester is not [1]. Dry the organic layer and re-concentrate.

3. Issue: "I lost my product on the silica column."

  • Root Cause: Boronic esters can hydrolyze or stick to the acidic sites on standard silica gel.

  • Fix: Pre-treat your silica column with 1% Triethylamine (Et₃N) in Hexanes to neutralize it. Alternatively, use Neutral Alumina or simply filter through a silica plug rapidly without a full gradient [2].

Module 3: Advanced FAQs

Q: Will the (1E) geometry isomerize to (Z) during this reaction? A: Generally, no. The thermal condensation with MgSO₄ is mild. However, if you use strong acid catalysts (like H₂SO₄) or prolonged reflux in toluene, isomerization is possible. The "1E" (trans) geometry is thermodynamically favored, so it is robust, but avoid Lewis acids like BF₃·OEt₂ if preserving strict stereochemistry is critical [3].

Q: Can I use this product directly in Suzuki Couplings without purification? A: Yes. If you use exactly 1.0 equiv of Pinacol and drive the reaction to completion, the crude material is often >95% pure. The presence of trace MgSO₄ or pinacol rarely interferes with Palladium catalysts in the next step.

Q: How should I store the [(1E)-3-Methylbut-1-en-1-yl]Bpin ester? A: While more stable than the acid, alkenyl boronates can still oxidize. Store under Argon/Nitrogen at 4°C (Fridge). If the oil turns cloudy, it may be hydrolyzing back to the acid (white solid).

Experimental Workflow Visualization

Workflow Input Alkenyl Boronic Acid + Pinacol Mix Mix in DCM (Anhydrous) Input->Mix Drying Add MgSO4 (Water Scavenger) Mix->Drying Stir Stir 12-24h @ 25°C Drying->Stir Filter Filter (Celite) Stir->Filter Evap Evaporate Solvent Filter->Evap Product [(1E)-3-Methylbut-1-en-1-yl]Bpin (Ready for Coupling) Evap->Product

Caption: Standard workflow for the MgSO4-mediated synthesis of boronate esters.

References

  • Organic Chemistry Portal. "Preparation of Boronic Esters." Accessed February 2026.[5] Link

  • Hitosugi, S. et al. "A Facile Chromatographic Method for Purification of Pinacol Boronic Esters." J. Org. Chem. (Cited via ResearchGate). Link

  • Shirakawa, K. et al. "Preparation of (E)-1-Alkenylboronic Acid Pinacol Esters via Transfer of Alkenyl Group from Boron to Boron."[2][6] Synthesis, 2004.[2][6][7][8] Link

  • Sigma-Aldrich. "Boronic Acids and Derivatives User Guide." Link

Sources

removing boroxine impurities from 3-methylbut-1-enylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 3-methylbut-1-enylboronic acid. It provides in-depth answers to frequently asked questions and detailed troubleshooting protocols for a common challenge encountered during its use: the presence and removal of boroxine impurities.

Frequently Asked Questions (FAQs)

Q1: What is a boroxine and why does it form from 3-methylbut-1-enylboronic acid?

A boroxine is a six-membered, non-aromatic heterocycle consisting of alternating boron and oxygen atoms. It is the cyclic anhydride of the corresponding boronic acid.[1] The formation of a boroxine occurs when three molecules of a boronic acid undergo a reversible dehydration-condensation reaction, eliminating three molecules of water.[2][3]

This equilibrium between the boronic acid and its boroxine is a fundamental characteristic of boronic acid chemistry.[4][5] The reaction is entropically driven; the formation of the rigid boroxine ring is favored by the release of free water molecules into the system.[2][6] Consequently, conditions that remove water, such as heating, azeotropic distillation, or storage in a desiccated environment, will shift the equilibrium toward the boroxine.[3][6] Conversely, the presence of water will hydrolyze the boroxine back to the monomeric boronic acid.[1][6]

Caption: Reversible equilibrium between boronic acid and its boroxine.

Q2: How can I detect and identify boroxine impurities in my sample?

Identifying boroxine contamination is crucial for accurate stoichiometry and reproducible results. Several analytical techniques can be employed, each with specific considerations.

Technique Observation for Boroxine Expert Considerations & Recommendations
¹H NMR Spectroscopy Broadened peaks or multiple, complex sets of signals for the alkenyl protons.[7]This is the most common indicator. The equilibrium between the monomer and trimer in solution (e.g., in CDCl₃) causes signal averaging or distinct peak sets. To get a clean spectrum of the monomer, dissolve the sample in a coordinating solvent like methanol-d₄, which rapidly breaks up the boroxine.[7][8]
Mass Spectrometry (MS) A peak corresponding to a higher molecular weight species. For 3-methylbut-1-enylboronic acid (MW: 113.95 g/mol ), the boroxine will appear at an m/z corresponding to (3 * 113.95) - (3 * 18.02) = ~287.8 g/mol .[7]Boroxine formation is frequently observed in MS analysis due to the high vacuum and dehydration conditions inherent to many ionization techniques.[7]
HPLC / UPLC May appear as a separate, less polar peak, but results can be inconsistent.On-column hydrolysis of the boroxine back to the boronic acid can occur, complicating quantification.[7] For reproducible results, use a buffered mobile phase (e.g., with ammonium acetate) and a rapid analysis time to minimize on-column reactions.[7][9][10]
Q3: Why are boroxine impurities a problem for subsequent reactions like Suzuki-Miyaura coupling?

While some reactions may proceed with boroxines present (as they can hydrolyze in situ under aqueous reaction conditions), their presence introduces significant uncertainty and potential for error for several reasons:[6]

  • Inaccurate Stoichiometry : A Suzuki coupling requires a precise 1:1 molar ratio of the boronic acid to the aryl halide for optimal results. Since the molecular weight of the boroxine is different from three individual boronic acid molecules, weighing out a sample containing an unknown amount of boroxine will lead to an incorrect molar quantity of the boron reagent being added to the reaction.[4][5]

  • Poor Reproducibility : The boronic acid-boroxine equilibrium can vary between batches and even change during storage. This inconsistency leads to poor reproducibility of reaction yields and impurity profiles.

  • Solubility Issues : The boroxine is significantly less polar than the boronic acid, which can affect its solubility and dissolution rate in the reaction solvent, potentially impacting reaction kinetics.

Troubleshooting Guide: Detection & Removal Protocols

This section addresses specific experimental challenges related to boroxine impurities.

Problem: My ¹H NMR spectrum in CDCl₃ is broad and uninterpretable, preventing characterization.
  • Underlying Cause: You are observing the dynamic equilibrium between 3-methylbut-1-enylboronic acid and its boroxine in a non-coordinating solvent.[7][8] This is expected behavior and a strong indicator of boroxine presence.

  • Solution (For Analysis):

    • Prepare a new NMR sample using a coordinating deuterated solvent, such as methanol-d₄ .

    • Alternatively, add a single drop of D₂O to your existing CDCl₃ sample, shake vigorously, and re-acquire the spectrum.

    • Expected Outcome: The boroxine will hydrolyze to the monomeric boronic acid, resulting in sharp, well-defined peaks corresponding to the 3-methylbut-1-enyl structure. Note that the acidic B(OH)₂ protons will likely exchange with the deuterated solvent and become broadened or disappear into the solvent peak.[8]

Problem: I need to remove boroxine from my solid reagent before weighing it for a reaction.
  • Underlying Cause: The solid sample exists as an equilibrium mixture of the acid and its anhydride due to synthesis, purification, or storage conditions.

  • Protocol: Preparative Hydrolysis via Liquid-Liquid Extraction This protocol leverages the rapid hydrolysis of boroxines in water to convert the entire sample to the monomeric boronic acid.[1]

    • Dissolution: Dissolve the solid 3-methylbut-1-enylboronic acid sample in a water-immiscible organic solvent such as ethyl acetate or diethyl ether.

    • Washing: Transfer the organic solution to a separatory funnel and wash it with an equal volume of deionized water. Shake gently to ensure mixing.

    • Separation: Allow the layers to separate and discard the aqueous layer.

    • Drying: Dry the remaining organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

    • Concentration: Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation). Crucial: Use minimal heat (e.g., a room temperature water bath) and do not leave the solid under high vacuum for an extended period, as this can drive the reformation of the boroxine.[3] The resulting solid will be predominantly the monomeric boronic acid, ready for immediate use.

Problem: I ran a reaction and need to purify my desired organic product from the unreacted boronic acid impurity. Standard silica gel chromatography is failing.
  • Underlying Cause: Boronic acids are notoriously difficult to purify using standard silica gel chromatography. Their amphiphilic character and Lewis acidity cause them to streak badly or bind irreversibly to the silica stationary phase.[11][12]

  • Solution: Purification via Basic Aqueous Extraction This is the most robust and widely applicable method for removing boronic acid impurities from neutral organic compounds. It exploits the weak acidity of the boronic acid, which is deprotonated by a base to form a highly water-soluble boronate salt.[13][14][15]

Extraction_Workflow start Crude Reaction Mixture (Product + Boronic Acid Impurity) in Ethyl Acetate dissolve Transfer to Separatory Funnel start->dissolve add_base Add 1M NaOH(aq) Shake and Vent dissolve->add_base separate Separate Layers add_base->separate org_layer Organic Layer: Purified Product in EtOAc separate->org_layer Top Layer aq_layer Aqueous Layer: Sodium Boronate Salt separate->aq_layer Bottom Layer workup Wash with Brine, Dry (Na₂SO₄), and Evaporate Solvent org_layer->workup discard Discard Aqueous Waste aq_layer->discard final_product Pure Product workup->final_product

Caption: Workflow for purifying a product from boronic acid impurities.

  • Step-by-Step Protocol:

    • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (ethyl acetate is a common choice).

    • Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a 1-2 M aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).[14][16]

    • Mixing: Stopper the funnel and shake vigorously for 30-60 seconds, periodically inverting and venting to release any pressure buildup.

    • Separation: Place the funnel in a ring stand and allow the two layers to fully separate. The organic layer (containing your purified product) will typically be the top layer, while the aqueous layer (containing the sodium boronate salt) will be the bottom layer.

    • Isolation: Drain the lower aqueous layer and discard it.

    • Final Wash: Wash the remaining organic layer with brine (saturated NaCl solution) to remove residual base and water.

    • Drying & Concentration: Drain the organic layer into a flask, dry it with an anhydrous drying agent, filter, and concentrate under reduced pressure to yield your purified product, now free of boronic acid impurities.

References

  • Ishihara, K., et al. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. HETEROCYCLES, 87(5), 995.
  • Couture, D., et al. (2025). The Boroxine–Boronic Acid Equilibrium. Journal of the American Chemical Society. [Link]

  • Tokunaga, Y., et al. (2025). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Angewandte Chemie International Edition. [Link]

  • Reddit User Discussion. (2017). Trying to remove a boronic acid in a workup. Help! r/chemistry. [Link]

  • Molbase. (n.d.). 3-methylbut-1-enylboronic acid. Molbase. [Link]

  • University of Edinburgh Research Explorer. (2025). The Boroxine–Boronic Acid Equilibrium. [Link]

  • Reddit User Discussion. (2017). Purification of boronic acids? r/chemistry. [Link]

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Drug Discovery and Chemical Biology. John Wiley & Sons.
  • Hitosugi, S., et al. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 41(9), 972-974. [Link]

  • Marinaro, W. A., et al. (2012). Properties of a model aryl boronic acid and its boroxine. Journal of Pharmaceutical Sciences, 101(9), 3190-8. [Link]

  • Reddit User Discussion. (2024). Purification of alkyl Bpin/other alkyl boronic esters. r/Chempros. [Link]

  • ResearchGate User Discussion. (2016). How to purify boronic acids/boronate esters?. [Link]

  • ResearchGate User Discussion. (2016). Can I remove boronic acid using Work up process?. [Link]

  • Vemula, P. K., et al. (2012). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 4(9), 2842-2849. [Link]

  • Wiley-VCH. (n.d.). Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. [Link]

  • Google Patents. (n.d.).
  • Tokunaga, Y., et al. (2002). Formation of boroxine: Its stability and thermodynamic parameters in solution. Heterocycles, 57(5), 787-790. [Link]

  • TheChemistryShack. (2015, November 13). How to Purify Boric Acid (by Recrystallization). YouTube. [Link]

  • Royal Society of Chemistry. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. [Link]

  • Reddit User Discussion. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. r/chemistry. [Link]

  • Google Patents. (n.d.). Process for the recovery of a boronic acid.
  • Kua, J., & Iovine, P. M. (2010). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A, 114(43), 11753-11762. [Link]

  • ACS Publications. (2014). Metal-Free Protodeboronation of Electron-Rich Arene Boronic Acids and Its Application to ortho-Functionalization of Electron-Rich Arenes Using a Boronic Acid as a Blocking Group. The Journal of Organic Chemistry. [Link]

  • Google Patents. (n.d.).
  • Reddit User Discussion. (2025). HELP: Purifying boronic acids sucks. r/OrganicChemistry. [Link]

  • LCGC International. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. [Link]

  • Journal of Pharmaceutical Research International. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. [Link]

  • FooDB. (2010). Showing Compound 3-Methylbut-1-ene (FDB005083). [Link]

  • KU ScholarWorks. (n.d.). Physical and Chemical Properties of Boronic Acids: Formulation Implications. [Link]

Sources

Validation & Comparative

A Researcher's Guide to Identifying Trans-Alkene Coupling Constants in 3-Methylbut-1-enyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the fields of organic synthesis and drug development, the unambiguous determination of stereochemistry is a cornerstone of molecular characterization. The geometry of a double bond can profoundly influence a molecule's biological activity, physical properties, and reactivity. Among the most powerful tools for this task is Nuclear Magnetic Resonance (NMR) spectroscopy, and specifically, the analysis of proton (¹H) coupling constants. This guide provides an in-depth comparison of trans-alkene coupling constants in 3-methylbut-1-enyl derivatives with their cis counterparts, supported by established principles and experimental data from analogous systems.

The Decisive Role of Vicinal Coupling Constants in Stereochemical Assignment

The key to distinguishing between cis and trans isomers in ¹H NMR lies in the magnitude of the vicinal coupling constant, denoted as ³JHH. This value represents the through-bond scalar coupling between two protons on adjacent carbons. The magnitude of this coupling is not arbitrary; it is dictated by the dihedral angle (θ) between the two C-H bonds, a relationship elegantly described by the Karplus equation.[1]

The Karplus relationship demonstrates that the vicinal coupling constant is at its maximum when the dihedral angle is 0° (syn-periplanar) or 180° (anti-periplanar), and minimal when the angle is 90°. In the context of alkenes:

  • Trans isomers , with a dihedral angle of approximately 180°, exhibit a significantly larger vicinal coupling constant.

  • Cis isomers , having a dihedral angle of around 0°, display a smaller coupling constant.

This fundamental difference provides a reliable and experimentally accessible method for assigning the stereochemistry of the double bond.

Comparative Analysis of Alkene Coupling Constants

The following table summarizes the generally accepted ranges for vicinal (³JHH), geminal (²JHH), and allylic (⁴JHH) coupling constants in alkenes. These values serve as a foundational reference for interpreting the ¹H NMR spectra of 3-methylbut-1-enyl derivatives.

Coupling TypeIsomer/ConfigurationTypical Range (Hz)Dihedral Angle (θ)
Vicinal (³JHH) Trans 11 - 18 ~180°
Cis6 - 15~0°
Geminal (²JHH)-0 - 5-
Allylic (⁴JHH)-0 - 3-

Table 1: Typical ¹H-¹H Coupling Constant Ranges in Alkenes.[2][3][4]

As illustrated, the most telling indicator of a trans-alkene is a vicinal coupling constant falling squarely within the 11-18 Hz range.[3]

Experimental Data from a Structurally Analogous Compound

While a comprehensive, publicly available dataset of ¹H NMR spectra for a wide range of simple 3-methylbut-1-enyl derivatives is limited, we can draw valuable insights from structurally similar molecules. A well-documented example is trans-anethole, which features a trans-propenyl group attached to a p-methoxyphenyl ring.

In the ¹H NMR spectrum of trans-anethole, the two vinylic protons exhibit a clear doublet and doublet of quartets, respectively. The vicinal coupling constant (³JHH) between these two protons is consistently reported to be approximately 15.7 Hz . This value is a strong experimental confirmation of the trans geometry and falls within the expected range for this configuration.

Experimental Protocol for Determining Coupling Constants

The following protocol outlines a standardized procedure for acquiring and analyzing the ¹H NMR spectrum of a 3-methylbut-1-enyl derivative to determine the vicinal coupling constants.

Sample Preparation
  • Sample Purity: Ensure the sample is of high purity to avoid overlapping signals from impurities that may complicate spectral analysis.

  • Solvent Selection: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or benzene-d₆). Chloroform-d (CDCl₃) is a common choice.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to reference the chemical shifts to 0.00 ppm.

NMR Data Acquisition
  • Spectrometer: Utilize a high-field NMR spectrometer (400 MHz or higher) to achieve optimal signal dispersion and resolution, which is crucial for accurately measuring coupling constants.

  • ¹H NMR Experiment: Acquire a standard one-dimensional ¹H NMR spectrum.

  • Key Parameters:

    • Spectral Width: Set a spectral width that encompasses all proton signals, typically from 0 to 12 ppm.

    • Acquisition Time: Use a sufficiently long acquisition time to ensure good digital resolution.

    • Number of Scans: Adjust the number of scans to achieve an adequate signal-to-noise ratio.

Data Processing and Analysis
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Peak Picking and Integration: Identify and integrate all relevant signals. The vinylic protons of a 3-methylbut-1-enyl derivative are expected to appear in the range of 5.0-7.0 ppm.

  • Coupling Constant Measurement: Expand the region of the vinylic proton signals. The coupling constant (J) is the difference in frequency (in Hz) between the split peaks of a multiplet. Modern NMR processing software allows for direct and accurate measurement of these values.

Visualizing the Workflow and Key Relationships

The following diagrams, generated using the DOT language, provide a visual representation of the experimental workflow and the theoretical basis for using coupling constants in stereochemical assignment.

G cluster_workflow Experimental Workflow Sample Prep 1. Sample Preparation (Purity, Solvent, Standard) Data Acq 2. NMR Data Acquisition (High-Field Spectrometer) Sample Prep->Data Acq Data Proc 3. Data Processing (FT, Phasing, Baseline) Data Acq->Data Proc Analysis 4. Spectral Analysis (Peak Picking, J-Coupling Measurement) Data Proc->Analysis Assignment 5. Stereochemical Assignment (Compare J to known ranges) Analysis->Assignment

Caption: A streamlined workflow for the determination of alkene stereochemistry using ¹H NMR.

G cluster_karplus Karplus Relationship cluster_isomers Isomer Comparison Dihedral_Angle Dihedral Angle (θ) Coupling_Constant Vicinal Coupling Constant (³JHH) Dihedral_Angle->Coupling_Constant Determines Trans Trans Isomer (θ ≈ 180°) Cis Cis Isomer (θ ≈ 0°) Large_J Large ³JHH (11-18 Hz) Trans->Large_J Small_J Small ³JHH (6-15 Hz) Cis->Small_J

Caption: The relationship between dihedral angle and vicinal coupling constant for cis and trans isomers.

Conclusion

The analysis of vicinal proton-proton coupling constants is an indispensable, reliable, and readily accessible method for the stereochemical assignment of 3-methylbut-1-enyl derivatives and other substituted alkenes. The significant and predictable difference in the magnitude of ³JHH for trans (11-18 Hz) and cis (6-15 Hz) isomers, a direct consequence of the Karplus relationship, allows for confident assignment. By adhering to a standardized experimental protocol and leveraging high-resolution NMR spectroscopy, researchers can effectively elucidate the geometry of their target molecules, a critical step in advancing chemical research and drug development.

References

  • NMR Coupling Constants. Chemical Instrumentation Facility, Iowa State University. [Link]

  • Nuclear Magnetic Resonance (NMR) of Alkenes. Chemistry LibreTexts. [Link]

  • 1H NMR spectrum of 3-methylbut-1-ene. Doc Brown's Chemistry. [Link]

  • Coupling in Cis/Trans Alkenes. OpenOChem Learn. [Link]

  • (E)-4-Methyl-2-pentene. NIST Chemistry WebBook. [Link]

  • 3-Methyl-1-butene. PubChem. [Link]

  • 1-Phenyl-3-methyl-1-butene-3-ol. J-GLOBAL. [Link]

Sources

Definitive Guide: Confirming E-Geometry of the 3-Methyl-1-Butenyl Group via NOESY NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Challenge

In drug development, the 3-methyl-1-butenyl moiety is a common pharmacophore linker. Its geometry (E vs. Z) dictates the spatial orientation of the lipophilic isopropyl tail, profoundly influencing receptor binding affinity and metabolic stability.

While


 coupling constants  are the primary diagnostic tool, they often fail in complex spin systems due to signal overlap or higher-order effects. NOESY (Nuclear Overhauser Effect Spectroscopy)  provides the definitive orthogonal confirmation required for regulatory filing and SAR (Structure-Activity Relationship) validation.

This guide objectively compares the utility of 1D


H NMR against 2D NOESY and provides a validated protocol for confirming the E-isomer.

Strategic Analysis: Method Selection

The "Product" (NOESY) vs. Alternatives ( )

For a simple, isolated alkene, 1D NMR is faster. However, in complex drug scaffolds, the E-alkene protons often overlap with aromatic signals or other methines, obscuring the splitting pattern.

FeatureAlternative: 1D

H NMR (

)
Product: 2D NOESY NMR
Primary Mechanism Through-bond scalar coupling (Karplus relation).Through-space dipolar cross-relaxation (

dependence).
Diagnostic Signal Splitting magnitude (

value).
Cross-peak intensity (spatial proximity).
Typical E Value

Hz.
Strong

-Alkyl NOE; Weak/Null

-

NOE.
Typical Z Value

Hz.
Strong

-

NOE.
Failure Mode Multiplet overlap; non-first-order spectra; line broadening.Incorrect mixing time (

); spin diffusion (rare in small molecules).
Verdict Screening Tool. Use for initial assignment.[1]Validation Tool. Mandatory for complex scaffolds or ambiguous

.

Technical Deep Dive: The 3-Methyl-1-Butenyl Spin System

To interpret the data, we must define the proton environments. Structure:



  • 
     (Vinyl 
    
    
    
    ):
    Attached to C1 (closest to R-group).
  • 
     (Vinyl 
    
    
    
    ):
    Attached to C2 (closest to Isopropyl).
  • 
     (Methine):  The isopropyl CH.
    
  • 
     (Methyls):  The isopropyl 
    
    
    
    .
The E-Isomer Geometry (Trans)

In the E-configuration, the high-priority groups (R and Isopropyl) are on opposite sides of the double bond. Consequently:

  • 
     and 
    
    
    
    are Trans:
    Large distance (>3.5 Å).[2] NOE: Weak or Absent.
  • 
     and Isopropyl (
    
    
    
    ) are Cis:
    Close spatial proximity. NOE: Strong.
  • 
     and R-Group are Cis:  Close spatial proximity. NOE: Strong. 
    
The Z-Isomer Geometry (Cis)
  • 
     and 
    
    
    
    are Cis:
    Short distance (~2.3 Å). NOE: Very Strong.
  • R-Group and Isopropyl are Cis: Steric crowding.

Visualization: Expected NOE Pathways

The following diagram maps the critical through-space correlations that distinguish the isomers.

NOE_Pathways cluster_E E-Isomer (Target) cluster_Z Z-Isomer (Alternative) E_H1 H1 (Vinyl-α) E_H2 H2 (Vinyl-β) E_H1->E_H2 Weak/None (Trans) E_H3 H3 (Isopropyl) E_H1->E_H3 STRONG NOE (Cis-relationship) Z_H1 H1 (Vinyl-α) Z_H2 H2 (Vinyl-β) Z_H1->Z_H2 STRONG NOE (Cis) Z_H3 H3 (Isopropyl) Z_H1->Z_H3 Weak (Trans-relationship)

Caption: Comparative NOE pathways. Green arrows indicate diagnostic strong signals. In the E-isomer, H1 correlates strongly with the isopropyl group (H3), not H2.

Experimental Protocol: Validated NOESY Workflow

This protocol is optimized for small-to-medium molecules (MW < 1000 Da) where the NOE is positive.[3]

Step 1: Sample Preparation
  • Solvent: Use

    
     or 
    
    
    
    . Benzene-
    
    
    is excellent for resolving vinyl proton overlaps common in chloroform.
  • Concentration: 5–20 mg in 0.6 mL (approx. 20–50 mM). High concentration improves signal-to-noise but beware of aggregation.

  • Degassing: Critical. Dissolved paramagnetic oxygen accelerates relaxation (

    
    ), reducing the NOE enhancement. Bubble Argon for 5 mins or use freeze-pump-thaw cycles.
    
Step 2: Acquisition Parameters (Bruker/Varian Standard)
  • Pulse Sequence: noesygpphp (Gradient-selected NOESY with phase sensitive detection).

  • Mixing Time (

    
    ): 
    
    • Target: 500 ms – 800 ms.

    • Reasoning: Small molecules tumble fast (short

      
      ). The NOE builds up slowly. A mixing time of 200 ms (standard for proteins) is often too short for small molecules, yielding null results.
      
  • Relaxation Delay (

    
    ):  2.0 – 3.0 seconds. Ensure full relaxation between scans.
    
  • Scans (NS): Minimum 16 (32 preferred for clear cross-peaks).

  • Points (TD): 2048 (F2) x 256-512 (F1).

Step 3: Processing
  • Window Function: Sine-Bell Squared (QSINE, SSB=2) in both dimensions.

  • Phasing: Crucial.

    • Diagonal peaks: Negative (or Positive).[3]

    • Cross peaks: Opposite sign to diagonal (for small molecules).[3][4]

    • Note: Exchange peaks (chemical exchange) will have the same sign as the diagonal.[5]

Data Analysis & Interpretation

Use this logic flow to interpret your spectrum.

Decision_Tree Start Analyze NOESY Spectrum Check_H1_H2 Check Cross-peak: H1 (Vinyl) ↔ H2 (Vinyl) Start->Check_H1_H2 Strong_H1_H2 Strong Cross-peak Observed Check_H1_H2->Strong_H1_H2 Yes Weak_H1_H2 Weak or No Cross-peak Check_H1_H2->Weak_H1_H2 No Result_Z Conclusion: Z-Isomer (Cis) Strong_H1_H2->Result_Z Check_H1_Iso Check Cross-peak: H1 ↔ H3 (Isopropyl) Weak_H1_H2->Check_H1_Iso Strong_H1_Iso Strong Cross-peak Observed Check_H1_Iso->Strong_H1_Iso Yes Result_E Conclusion: E-Isomer (Trans) Strong_H1_Iso->Result_E

Caption: Logic gate for assigning stereochemistry based on NOESY cross-peak intensity.

Quantitative Verification

If visual inspection is ambiguous, integrate the cross-peaks.

  • Distance Equation:

    
    
    
  • Use the geminal methyl protons or a known aromatic distance as

    
    .
    
  • If calculated

    
     Å, it confirms the E-isomer.
    

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 8: Correlations Through Space: The Nuclear Overhauser Effect).

  • Neuhaus, D., & Williamson, M. P. (2000). The Nuclear Overhauser Effect in Structural and Conformational Analysis. Wiley-VCH. (The authoritative text on NOE theory).

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (See Section: NOE Difference Spectroscopy).

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for coupling constants).

  • Parella, T. (2025). Pulse Sequence Library for Bruker Systems. NMRlib. (Reference for noesygpphp parameters).

Sources

mass spectrometry fragmentation of 3-methylbut-1-enylboronic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

3-Methylbut-1-enylboronic acid is a critical intermediate in Suzuki-Miyaura cross-coupling reactions, particularly for introducing isovaleryl-type alkenyl motifs into pharmacophores. However, its analysis presents a dichotomy common to organoboron chemistry:

  • The Free Acid (

    
    ):  Polar, thermally unstable, and prone to spontaneous dehydration into boroxines (cyclic trimers), making direct Gas Chromatography (GC) impossible and Electrospray Ionization (ESI) spectra complex.
    
  • The Cyclic Ester Derivatives (e.g., Pinacol Ester,

    
    ):  Thermally stable, volatile, and amenable to Electron Impact (EI) fragmentation, but requiring a derivatization step.
    

This guide objectively compares the two dominant analytical workflows: Direct ESI-MS (Negative Mode) for the free acid versus GC-EI-MS for the pinacol ester derivative.

Comparative Analysis of Methodologies

Method A: Direct ESI-MS (Free Acid)
  • Target Analyte: 3-Methylbut-1-enylboronic acid

  • Primary Utility: High-throughput reaction monitoring (LC-MS), purity assessment in aqueous/polar media.

  • Mechanism: Soft ionization via deprotonation or adduct formation.

Method B: GC-EI-MS (Pinacol Ester)
  • Target Analyte: 2-(3-Methylbut-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

  • Primary Utility: Structural elucidation, impurity profiling, final product quality control (QC).

  • Mechanism: Hard ionization (70 eV) inducing radical cation formation and systematic bond cleavage.

FeatureMethod A: Direct ESI-MS (Free Acid)Method B: GC-EI-MS (Pinacol Ester)
Sample Prep Minimal (Dilute & Shoot)Moderate (Esterification required)
Ionization Energy Soft (Thermal energy only)Hard (70 eV)
Dominant Species

,

, Boroxine adducts

,

Structural Info Low (Molecular weight only)High (Fingerprint fragmentation)
LOD (Sensitivity) ~10–50 ng/mL (highly pH dependent)~1–10 ng/mL (excellent S/N)
Stability Poor (Equilibrium with boroxine)Excellent (Stable in gas phase)

Fragmentation Mechanisms & Interpretation

The Boron Isotope Signature

Both methods rely on the unique isotopic abundance of Boron.

  • 
     (19.9%)  and 
    
    
    
    (80.1%)
    .
  • Diagnostic Rule: Any ion containing one boron atom will appear as a doublet with a 1:4 intensity ratio separated by 1 m/z unit. This is the primary validation check for all fragments described below.

Pathway A: ESI-MS of the Free Acid

In negative mode ESI, the empty p-orbital of boron facilitates the formation of "ate" complexes.

  • Base Peak:

    
     at m/z 113  (for 
    
    
    
    ).
  • Dimer/Trimer Artifacts: Due to concentration-dependent equilibria, you will often observe:

    • Dimer:

      
       at m/z 227 .
      
    • Boroxine (Anhydride): The free acid dehydrates (

      
      ) to form the boroxine (
      
      
      
      , MW ~288). In ESI, this often appears as a solvated adduct or
      
      
      .
Pathway B: EI-MS of the Pinacol Ester (The Gold Standard)

The pinacol ester (


) follows a predictable fragmentation logic driven by the stability of the dioxaborolane ring and the allylic nature of the side chain.

Key Fragments:

  • Molecular Ion (

    
    ): m/z 196 . Usually distinct but low intensity.
    
  • Base Peak (

    
    ): m/z 181 .
    
    • Mechanism:[1][2][3] Loss of a methyl group from the pinacol backbone. This forms a highly stable tertiary carbocation adjacent to the oxygen.

  • Allylic Cleavage (

    
    ): 
    
    • The 3-methylbut-1-enyl chain is

      
      .
      
    • Cleavage often occurs at the isopropyl group, but the stability of the boronate ring dominates.

  • Boronate Cation (

    
    ): m/z 127 .
    
    • Mechanism:[1][2][3] Heterolytic cleavage of the B-C bond, leaving the intact pinacol boronate cation.

Visualized Fragmentation Pathways

The following diagrams illustrate the divergent pathways for the two methods.

Figure 1: EI-MS Fragmentation Logic (Pinacol Ester)

EI_Fragmentation Fig 1: Electron Impact (70 eV) Fragmentation of 3-methylbut-1-enylboronic acid pinacol ester M_Ion Molecular Ion (M+) m/z 196 (Radical Cation) Base_Peak Base Peak [M-CH3]+ m/z 181 (Pinacol Methyl Loss) M_Ion->Base_Peak - •CH3 (15 Da) B_Cleavage B-C Bond Cleavage m/z 127 (Pinacol Boronate Cation) M_Ion->B_Cleavage - C5H9• (69 Da) Hydrocarbon Alkenyl Fragment m/z 69 (C5H9+) M_Ion->Hydrocarbon - Pinacol Boronate Radical

Caption: EI fragmentation is dominated by methyl loss from the pinacol ring (m/z 181) and B-C bond cleavage.

Figure 2: ESI-MS Equilibrium (Free Acid)

ESI_Equilibrium Fig 2: ESI-MS Equilibria showing dehydration and adduct formation in the free acid FreeAcid Free Acid (M) C5H11BO2 (In Solution) Deprotonated [M-H]- m/z 113 (Primary Signal) FreeAcid->Deprotonated ESI (-) Boroxine Boroxine (Trimer) C15H27B3O3 (Dehydration Product) FreeAcid->Boroxine - 3 H2O (Concentration/Heat) Adduct [Boroxine+OH]- m/z 305 (Common Artifact) Boroxine->Adduct + OH-

Caption: Free boronic acids exist in dynamic equilibrium with boroxines, complicating ESI spectra.

Experimental Protocols

Protocol A: Derivatization for GC-EI-MS (Recommended)
  • Objective: Convert unstable free acid to stable pinacol ester.

  • Reagents: Pinacol (1.1 eq),

    
     (anhydrous), Diethyl Ether (
    
    
    
    ).
  • Dissolution: Dissolve 10 mg of 3-methylbut-1-enylboronic acid in 2 mL of

    
    .
    
  • Addition: Add 12 mg of pinacol (1.1 equivalents).

  • Drying: Add 50 mg of anhydrous

    
     to sequester the water produced by esterification (driving equilibrium to the right).
    
  • Incubation: Stir at room temperature for 30 minutes.

  • Filtration: Filter through a 0.2 µm PTFE syringe filter to remove

    
    .
    
  • Analysis: Inject 1 µL into GC-MS (Split 20:1).

    • Column: DB-5ms or equivalent.

    • Temp Program: 50°C (2 min)

      
       20°C/min 
      
      
      
      250°C.
Protocol B: Direct ESI-MS
  • Objective: Rapid purity check.

  • Solvent: Methanol:Water (50:50) with 0.1% Ammonium Hydroxide (

    
    ). Note: High pH promotes ionization of boronic acids.
    
  • Preparation: Prepare a 1 mg/mL stock in Methanol.

  • Dilution: Dilute to 10 µg/mL in the running buffer (MeOH/Water/NH4OH).

  • Infusion: Infuse directly at 10 µL/min into the source.

  • Settings:

    • Polarity: Negative.

    • Capillary Voltage: 2.5 kV (lower voltage prevents discharge).

    • Cone Voltage: 20 V (keep low to prevent in-source fragmentation).

References

  • Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[4] Wiley-VCH.

  • Yan, J., et al. (2013). Arylboronic acid chemistry under electrospray conditions. Journal of the American Society for Mass Spectrometry, 24(7), 1130-1136.

  • Sigma-Aldrich. (2023). Product Specification: 3-Methyl-1-butenylboronic acid pinacol ester.

  • Waters Corporation. (2022). High Sensitivity Analysis of Potential Mutagenic Boronic Acids Using Xevo TQ-S. Application Note.

  • Doc Brown's Chemistry. (2023). Mass spectrum of 3-methylbut-1-ene (Fragmentation patterns).

Sources

Technical Guide: [(1E)-3-Methylbut-1-en-1-yl]boronic acid vs. Potassium Trifluoroborate Salts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability-Reactivity Trade-off

For researchers targeting the (1E)-3-methylbut-1-en-1-yl moiety—a sterically demanding vinyl group essential in terpene and polyketide synthesis—the choice between the free boronic acid and the potassium trifluoroborate salt is not merely a matter of preference; it is a determinant of reaction reproducibility.

While the free boronic acid offers direct reactivity, it suffers from severe instability (protodeboronation and polymerization) and uncertain stoichiometry due to anhydride (boroxine) formation. The potassium trifluoroborate (BF₃K) salt , conversely, acts as a shelf-stable "reservoir," releasing the active boronic acid species slowly in situ. This "slow-release" mechanism minimizes the concentration of free organoboron species, thereby suppressing competitive decomposition pathways and enhancing overall cross-coupling efficiency.

Part 1: Chemical Stability & Handling Profile

The fundamental difference lies in the coordination number of the boron atom. The free acid is a trivalent, Lewis-acidic sp² species, whereas the salt is a tetravalent, coordinatively saturated sp³ species.

Comparative Properties Table
Feature[(1E)-3-Methylbut-1-en-1-yl]boronic acidPotassium [(1E)-3-Methylbut-1-en-1-yl]trifluoroborate
CAS Number 287944-10-9329976-74-1 (Analogous)
Physical State Waxy solid or oil (hygroscopic)Free-flowing crystalline solid
Air/Moisture Stability Low. Prone to dehydration (boroxine formation) and oxidation.High. Indefinitely stable on the benchtop.
Stoichiometry Uncertain. MW varies between acid (113.95) and trimeric boroxine.Precise. Non-hygroscopic; exact MW allows accurate weighing.
Protodeboronation High Risk. Alkenyl group + steric bulk accelerates C-B bond cleavage.Suppressed. Protected until in situ hydrolysis occurs.
Atom Economy Higher (theoretically), but requires excess equivalents.Lower (due to K+ and 3F-), but requires near-stoichiometric amounts.
The "Boroxine" Problem

Free alkenyl boronic acids exist in a dynamic equilibrium with their cyclic anhydrides (boroxines). When weighing the free acid:



This equilibrium shifts based on humidity and storage time, making it impossible to add exactly 1.0 or 1.2 equivalents without titration. The BF₃K salt eliminates this variable entirely.

Part 2: Mechanistic Insight (The "Slow-Release" Protocol)

The success of the trifluoroborate salt relies on the Lloyd-Jones/Molander Hydrolysis Mechanism . The BF₃K salt is not the active transmetallating species. It must first hydrolyze to the boronic acid.

Mechanism of Action

In the presence of a base (e.g., Cs₂CO₃) and a proton source (H₂O or MeOH), the equilibrium shifts toward the boronic acid. Crucially, the glass reaction vessel often participates by scavenging fluoride ions (forming Si-F bonds), driving the hydrolysis forward.[1]

G cluster_0 Slow Release Control BF3K Inactive Reservoir [R-BF3]- K+ Inter Intermediate [R-BF(OH)2]- BF3K->Inter +H2O / -F- Active Active Species R-B(OH)2 Inter->Active Hydrolysis Pd_Cycle Pd Catalytic Cycle (Transmetallation) Active->Pd_Cycle Fast Side_Rxn Side Reactions (Protodeboronation/Homocoupling) Active->Side_Rxn Slow (if [Active] is high)

Figure 1: The "Slow-Release" pathway. By limiting the instantaneous concentration of the Active Species (Green), the system favors the productive Pd Cycle (Blue) over second-order decomposition pathways (Grey).

Part 3: Experimental Protocols

Method A: Coupling with Potassium Trifluoroborate (Recommended)

Best for: High-value substrates, scale-up, and ensuring reproducibility.

Reagents:

  • Aryl/Vinyl Halide (1.0 equiv)

  • Potassium [(1E)-3-methylbut-1-en-1-yl]trifluoroborate (1.05 – 1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂[2][3]·CH₂Cl₂ (2–5 mol%)

  • Base: Cs₂CO₃ (3.0 equiv) or K₂CO₃ (3.0 equiv)

  • Solvent: THF:H₂O (10:1) or Toluene:H₂O (3:1)

Protocol:

  • Charge: Add the aryl halide, trifluoroborate salt, Pd catalyst, and base to a reaction vial equipped with a stir bar.

  • Purge: Seal the vial with a septum. Evacuate and backfill with Argon/Nitrogen (3 cycles).

  • Solvate: Add the degassed solvent mixture via syringe.

    • Critical Step: Water is mandatory . Without water, hydrolysis of the BF₃ group cannot occur, and the reaction will stall.

  • React: Heat to 80 °C with vigorous stirring for 4–12 hours.

    • Note: The biphasic nature requires high stir rates to facilitate phase transfer and fluoride scavenging.

  • Workup: Cool to RT. Dilute with EtOAc and water. Separate layers. The inorganic boron byproducts (borates/fluorides) partition into the aqueous phase, simplifying purification.

Method B: Coupling with Free Boronic Acid

Best for: Quick test reactions where stoichiometry is not critical.

Reagents:

  • Aryl/Vinyl Halide (1.0 equiv)

  • This compound (1.5 – 2.0 equiv )

    • Note: Excess is required to account for purity/boroxine issues.

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)

  • Solvent: DME (Dimethoxyethane) or Dioxane.

Protocol:

  • Weighing: Weigh the boronic acid rapidly to minimize air exposure. Assume ~80-90% purity by mass if the bottle is old.

  • Combine: Mix halide, boronic acid, and catalyst in the vessel.

  • Inert: Purge with inert gas.

  • Solvate: Add organic solvent and the aqueous base solution.

  • React: Heat to 80–100 °C. Monitor closely by TLC/LCMS.

    • Risk:[1][4][5] If the reaction stalls, adding more boronic acid may be necessary due to protodeboronation of the isopropyl-vinyl species.

Part 4: Decision Matrix & Troubleshooting

When deciding between the two forms, consult the following logic flow:

Decision Start Start: Choose Reagent Q1 Is the Halide expensive/precious? Start->Q1 Q2 Is the Boron species commercially available as BF3K? Q1->Q2 Yes Acid_Route Use Free Boronic Acid (Method B) Q1->Acid_Route No (Cheap materials) Q3 Is the reaction strictly anhydrous? Q2->Q3 Yes Q2->Acid_Route No BF3K_Route Use Trifluoroborate Salt (Method A) Q3->BF3K_Route No (Biphasic ok) Q3->Acid_Route Yes (BF3K requires H2O)

Figure 2: Selection Logic. Note that strictly anhydrous conditions preclude the use of BF3K salts unless an external Lewis Acid (e.g., SiCl4) is added to force fluoride abstraction, which is non-standard.

Troubleshooting the (1E)-3-Methylbut-1-en-1-yl Moiety
  • Problem: Low yield with significant de-boronated alkene (isopentene) observed.

    • Cause: Protodeboronation.[1][4][6] The isopropyl group donates electron density, making the C-B bond more susceptible to protonolysis.

    • Solution: Switch to Method A (BF₃K) . The low concentration of free acid prevents this. Alternatively, use a strictly anhydrous base (CsF) with the boronic ester (pinacol) instead of the acid.

  • Problem: No reaction with BF₃K salt.

    • Cause: Insufficient hydrolysis.

    • Solution: Increase water content in the solvent ratio (e.g., go from 10:1 to 4:1 THF:H₂O). Ensure the reaction vessel is glass, not Teflon (glass helps sequester F⁻).

References

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction.[1] Accounts of Chemical Research, 40(4), 275–286. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012).[7][8] Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441.[7][8] Link[7]

  • Molander, G. A., & Bernardi, C. R. (2002).[9] Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Journal of Organic Chemistry, 67(24), 8424–8429. Link

  • Darses, S., & Genet, J. P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. Link

Sources

A Researcher's Guide to the Infrared Spectroscopy of trans-Alkenyl Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Formula

In the landscape of synthetic chemistry and drug development, trans-alkenyl boronic acids are valuable building blocks, particularly in Suzuki-Miyaura cross-coupling reactions. While NMR and mass spectrometry are workhorses for structural elucidation, Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly informative first pass to confirm the presence of key functional groups and, crucially, to verify the trans stereochemistry of the alkene. This guide provides a detailed comparison of the characteristic IR absorption bands of trans-alkenyl boronic acids, offering field-proven insights into spectral interpretation and data acquisition. We will dissect the spectrum, piece by piece, to understand the causality behind the characteristic vibrations and how they distinguish these molecules from common isomers and related derivatives.

The Anatomy of the Spectrum: Core Vibrational Modes

An IR spectrum of a trans-alkenyl boronic acid is dominated by features from two distinct parts of the molecule: the boronic acid headgroup [-B(OH)₂] and the trans-alkenyl tail (R-CH=CH-).

The Boronic Acid Moiety: A Tale of Hydrogen Bonding

The boronic acid functional group provides some of the most prominent and recognizable bands in the spectrum.

  • O-H Stretching: In the solid state, boronic acids rarely exist as isolated monomers. Instead, they form intermolecular hydrogen-bonded dimers or polymeric structures. This interaction dramatically influences the O-H stretching vibration. Instead of a sharp band, one observes a very broad and strong absorption envelope typically spanning 3600-3200 cm⁻¹ .[1][2] The breadth of this band is a direct consequence of the variety of hydrogen-bonding environments, and its presence is a primary indicator of the free boronic acid functionality. In some cases, this broad band can overlap with C-H stretching frequencies.[2]

  • B-O Stretching: The asymmetric stretching of the B-O bonds in the trigonal planar B(OH)₂ group gives rise to a very strong and characteristic absorption. This band is typically found in the range of 1380-1310 cm⁻¹ .[1][3] Its high intensity is due to the large change in dipole moment during the vibration of the polar B-O bonds. The exact position can be influenced by the electronic nature of the alkenyl substituent, but it remains a reliable marker for the boronic acid group. Some studies on borate-containing materials note a wider possible range of 1500-1200 cm⁻¹ for trigonal BO₃ units.[4]

The trans-Alkenyl Moiety: The Stereochemical Fingerprint

The vibrations associated with the carbon-carbon double bond are what allow for the definitive assignment of the trans geometry.

  • =C-H Stretching: The stretching of the C-H bonds on the sp²-hybridized carbons of the double bond appears at frequencies just above the alkane C-H region. Look for one or more medium-intensity bands in the 3100-3000 cm⁻¹ range.[5][6] The presence of absorption in this region confirms an unsaturated C-H bond, distinguishing it from a saturated alkyl boronic acid.

  • C=C Stretching: The stretching of the carbon-carbon double bond itself typically gives a weak to medium intensity band between 1680-1660 cm⁻¹ for trans-disubstituted alkenes.[5][7] The intensity of this peak can be weak, especially if the substituents on the double bond are similar, which leads to a small change in dipole moment during the vibration.

  • =C-H Out-of-Plane Bending (The Diagnostic "Wag"): This is arguably the most important band for confirming the trans stereochemistry. The out-of-plane bending, or "wagging," of the two hydrogen atoms on the trans double bond gives rise to a sharp, strong, and highly characteristic absorption at 965 ± 5 cm⁻¹ .[2][5] The intensity and narrow range of this peak make it an excellent diagnostic marker that is easy to spot.[5]

Data Summary: A Quick Reference Table

The following table summarizes the key vibrational frequencies for a typical trans-alkenyl boronic acid.

Vibrational Mode **Typical Wavenumber (cm⁻¹) **Intensity Assignment & Key Insights
O-H Stretch3600 - 3200Strong, Very BroadConfirms the free boronic acid group; broadness due to extensive hydrogen bonding.[1][2]
=C-H Stretch3100 - 3000MediumIndicates sp² C-H bonds, confirming the presence of the alkene moiety.[5][7]
B-O Asymmetric Stretch1380 - 1310StrongA primary, reliable indicator of the trigonal boronic acid group.[1][3]
C=C Stretch1680 - 1660Weak to MediumConfirms the carbon-carbon double bond; may be weak in symmetrical structures.[5][7]
=C-H Out-of-Plane Bend970 - 960Strong, SharpThe key diagnostic band for trans stereochemistry. [2][5]
B-O-H In-Plane Bend~1200 - 1150MediumOften observed but can be coupled with other vibrations in this region.[8]

Comparative Analysis: The Diagnostic Power of IR

The true utility of IR spectroscopy lies in its ability to quickly differentiate the target molecule from common alternatives or byproducts.

trans vs. cis Isomers

The primary distinction between trans and cis isomers lies in the fingerprint region. While the trans isomer shows the highly diagnostic sharp peak around 965 cm⁻¹ , the corresponding out-of-plane bend for a cis isomer is found at a much lower frequency, appearing as a broad and strong band around 690 ± 50 cm⁻¹ .[5] This dramatic difference provides an unambiguous method to assign stereochemistry.

Boronic Acid vs. Boronic Ester

A common derivative or protecting group for boronic acids is the boronate ester (e.g., pinacol ester). Differentiating the two by IR is straightforward:

  • Disappearance of the O-H Band: The most obvious change is the complete absence of the broad O-H stretching band (3600-3200 cm⁻¹) in the boronate ester spectrum.

  • Appearance of C-O Stretches: The ester will exhibit new, strong C-O stretching bands, typically in the 1300-1100 cm⁻¹ region, which are absent in the free acid.[9]

  • Shift in B-O Stretch: The B-O stretching frequency in the ester will also shift compared to the acid. For example, some boronate esters show a B-O stretch around 1310 cm⁻¹.[10]

Visual Workflow for Spectral Interpretation

This flowchart provides a logical pathway for analyzing a spectrum to identify a trans-alkenyl boronic acid.

G start Examine IR Spectrum q_oh Broad, strong band at 3600-3200 cm⁻¹? start->q_oh res_oh_yes YES: Strong evidence for -OH (H-bonded). Likely Boronic Acid. q_oh->res_oh_yes Yes res_oh_no NO: Absence of -OH. Unlikely to be a free boronic acid. q_oh->res_oh_no No q_trans Sharp, strong band at ~965 cm⁻¹? res_oh_yes->q_trans conclusion High Confidence: trans-Alkenyl Boronic Acid res_oh_yes->conclusion res_trans_yes YES: Strong evidence for a trans-disubstituted alkene. q_trans->res_trans_yes Yes res_trans_no NO: Check for broad band at ~690 cm⁻¹ (cis) or absence of band. q_trans->res_trans_no No q_bo Strong band at 1380-1310 cm⁻¹? res_trans_yes->q_bo res_trans_yes->conclusion res_bo_yes YES: Consistent with B-O stretching. q_bo->res_bo_yes Yes res_bo_no NO: Re-evaluate structure. Check for boronate ester C-O bands. q_bo->res_bo_no No res_bo_yes->conclusion

Caption: Logical workflow for identifying a trans-alkenyl boronic acid from its IR spectrum.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum (KBr Pellet Method)

This protocol describes a self-validating method for preparing a solid sample. The key to a high-quality spectrum is minimizing moisture contamination and reducing light scattering.

Materials:

  • FTIR Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet-making die

  • Infrared (IR) grade Potassium Bromide (KBr), dried in an oven at >100°C for several hours and stored in a desiccator.

  • Spatula

  • Sample of trans-alkenyl boronic acid (2-3 mg)

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the sample compartment of the FTIR spectrometer is empty and clean.

    • Run a background scan. This is critical as it references the instrument against atmospheric H₂O and CO₂, which will be subtracted from your sample spectrum.

  • Sample Preparation (The Mulling Process):

    • Rationale: Reducing the particle size of the solid sample to less than the wavelength of the IR radiation (~2 µm) is essential to minimize scattering (the Christiansen effect), which can distort peak shapes.[11][12]

    • Place ~100-150 mg of dry, IR-grade KBr powder into the agate mortar.

    • Add 2-3 mg of your boronic acid sample. The optimal sample concentration in KBr is 0.2% to 1%.[13]

    • Gently grind the mixture with the pestle for 2-3 minutes. The goal is a homogenous, fine powder with a consistency like flour. Scrape the sides of the mortar periodically to ensure even mixing.

  • Pressing the Pellet:

    • Rationale: A transparent, glass-like pellet allows the maximum amount of IR radiation to pass through the sample for analysis. A cloudy or opaque pellet indicates poor grinding or moisture contamination.[11]

    • Assemble the pellet die according to the manufacturer's instructions.

    • Carefully transfer a portion of the KBr/sample mixture into the die, ensuring an even layer.

    • Place the die into the hydraulic press and apply pressure (typically 7-10 tons) for 1-2 minutes.

    • Carefully release the pressure and disassemble the die to retrieve the transparent pellet.

  • Sample Spectrum Acquisition:

    • Place the KBr pellet into the sample holder in the spectrometer's beam path.

    • Acquire the IR spectrum.

    • Self-Validation: Examine the spectrum. A good spectrum will have a flat baseline and the strongest peaks will not be "flat-topped" (i.e., not saturating the detector). If a broad band is seen around 3450 cm⁻¹, this is indicative of moisture contamination in your KBr or sample.[11]

  • Cleaning:

    • Thoroughly clean the mortar, pestle, and die components with a dry solvent (e.g., acetone or ethanol) and ensure they are completely dry before storing. KBr is corrosive and water-soluble, so meticulous cleaning is essential.

Conclusion

Infrared spectroscopy is an indispensable tool for the characterization of trans-alkenyl boronic acids. By systematically analyzing the key vibrational regions—the broad O-H stretch, the strong B-O stretch, and most importantly, the sharp and intense =C-H out-of-plane bend near 965 cm⁻¹—a researcher can rapidly confirm the presence of the boronic acid moiety and confidently assign the trans stereochemistry of the alkene. This guide provides the foundational knowledge and practical protocols to leverage IR spectroscopy to its full potential, ensuring the integrity of these critical synthetic intermediates.

References

  • The Infrared Spectroscopy of Alkenes. (2020, December 20). Spectroscopy Online. [Link]

  • FTIR spectrum of boric acid. (n.d.). ResearchGate. Retrieved from [Link]

  • Dennis, G., et al. (2017). DFT, FT-IR, FT-Raman and Vibrational Studies of 3-Methoxyphenyl Boronic Acid. AIP Conference Proceedings. [Link]

  • FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). (n.d.). ResearchGate. Retrieved from [Link]

  • Dikmen, G., & Alver, Ö. (2021). VIBRATIONAL STUDIES OF MONOMER, DIMER AND TRIMER STRUCTURES OF 4-CARBOXY PHENYLBORONIC ACID. Eskişehir Technical University Journal of Science and Technology A- Applied Sciences and Engineering. [Link]

  • INFRARED SPECTROSCOPY. (n.d.). St. Paul's Cathedral Mission College. Retrieved from [Link]

  • Sample preparation for FT-IR. (n.d.). University of California, Irvine. Retrieved from [Link]

  • Infrared Spectroscopy. (n.d.). MMRC, Michigan State University. Retrieved from [Link]

  • Infrared Spectrometry. (n.d.). Michigan State University, Department of Chemistry. Retrieved from [Link]

  • IR Spectroscopy of Hydrocarbons. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Preparing a sample for infrared spectroscopy. (2016, June 7). Royal Society of Chemistry. [Link]

  • Ivanova, Y., et al. (2020). Development of FTIR Spectroscopy Methodology for Characterization of Boron Species in FCC Catalysts. MDPI. [Link]

  • Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab. Retrieved from [Link]

  • Infrared spectra of triphenylboron and triphenylborate. (n.d.). Canadian Science Publishing. Retrieved from [Link]

  • IR Sample Preparation: A Practical Guide. (2022, September 5). Chemistry LibreTexts. [Link]

  • The features of IR spectrum. (n.d.). SlideShare. Retrieved from [Link]

  • Infrared Spectra of Some Common Functional Groups. (2020, May 30). Chemistry LibreTexts. [Link]

  • ATR-FT-IR spectra of 1, 2, and boronate microparticles BP. (n.d.). ResearchGate. Retrieved from [Link]

  • CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). University of Puget Sound. Retrieved from [Link]

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Safety Operating Guide

A Researcher's Guide to Safe Handling: Personal Protective Equipment for [(1E)-3-Methylbut-1-en-1-yl]boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Profile: Understanding the Risks of Alkenylboronic Acids

Boronic acids as a class of compounds are known to be irritants and can pose health risks with significant exposure.[3] The primary routes of exposure are inhalation of dust (if solid), skin contact, and eye contact.[3][4] Based on data from similar boronic acids, the anticipated hazard classifications for [(1E)-3-Methylbut-1-en-1-yl]boronic acid are summarized below.

Table 1: Representative Hazard Profile for Boronic Acids

Hazard Classification GHS Hazard Statement Precautionary Codes (Examples)
Skin Irritation H315: Causes skin irritation.[2][5][6][7][8] P264, P280, P302+P352, P332+P313[2][6]
Serious Eye Irritation H319: Causes serious eye irritation.[2][5][6][7][8][9] P280, P305+P351+P338, P337+P313[2][6]
Respiratory Irritation H335: May cause respiratory irritation.[2][5][6][7][8] P261, P271, P304+P340, P312[2][6]

| Acute Oral Toxicity | H302: Harmful if swallowed.[2][10] | P264, P270, P301+P312[2] |

This data is a composite from SDSs for various boronic acids and should be considered representative.[2]

The causality behind these hazards lies in the reactivity of the boronic acid functional group. It can interact with biological molecules, leading to irritation upon contact with moist tissues like the eyes, skin, and respiratory tract. Therefore, the cornerstone of safe handling is the prevention of direct contact and inhalation through a multi-layered approach involving engineering controls and personal protective equipment (PPE).

Core Directive: A Multi-Layered PPE Strategy

Effective protection is not about a single piece of equipment but an integrated system. The selection of PPE is the final barrier between the researcher and the chemical hazard, used after engineering and administrative controls are implemented.[11]

  • Preparation: Before entering the laboratory, ensure you are wearing long pants and closed-toe shoes.[12][13] Tie back long hair.

  • Lab Coat: Don a clean, knee-length laboratory coat with long sleeves.[12] This is your primary barrier against incidental splashes.

  • Eye Protection: Wear chemical splash goggles that meet ANSI Z87.1 standards.[12][13] Goggles provide a seal around the eyes and are essential for protecting against splashes of liquids or fine particles.[11]

  • Gloves: Select chemical-resistant gloves (nitrile is a common and effective choice for incidental contact with a variety of chemicals).[11][13][14] Inspect each glove for tears or punctures before use. Ensure the gloves are of the correct size to maintain dexterity.[15]

  • Doffing (Removal):

    • Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin.[10]

    • Remove your lab coat and goggles.

    • Wash your hands thoroughly with soap and water after removing all PPE.[10][16]

Below is a logical workflow for PPE selection when handling this compound.

PPE_Selection_Workflow cluster_0 Hazard Assessment cluster_1 PPE Selection Start Assess Task: Handling This compound Hazards Primary Hazards: - Skin Irritation (H315) - Eye Irritation (H319) - Respiratory Irritation (H335) Start->Hazards Eye Eye/Face Protection: Chemical Splash Goggles (ANSI Z87.1) Hazards->Eye Risk of Splash Skin Skin/Body Protection: - Knee-length Lab Coat - Long Pants & Closed-toe Shoes Hazards->Skin Risk of Contact Hand Hand Protection: Chemical-Resistant Gloves (e.g., Nitrile) Hazards->Hand Direct Handling Respiratory Respiratory Protection: Work in Fume Hood (Engineering Control). Respirator if hood is unavailable/ineffective. Hazards->Respiratory Risk of Inhalation (Dust/Aerosol) caption Fig 1. PPE Selection Workflow

Fig 1. PPE Selection Workflow
Operational Plan: Safe Handling in Practice

All handling of this compound, especially weighing and transferring the solid or preparing solutions, must be conducted within a certified chemical fume hood.[2][16][17] This engineering control is your most critical defense against inhaling dust or vapors.[17]

  • Preparation: Designate a specific area within the fume hood for the procedure. Ensure an eyewash station and safety shower are accessible and unobstructed.[9]

  • PPE: Don all required PPE as outlined in the section above.

  • Weighing & Transfer:

    • If the compound is a solid, carefully weigh it on weighing paper or in a container. Avoid creating dust.

    • Use a spatula for transfers. Never use bare hands.

    • Close the container tightly immediately after use to prevent the release of dust and exposure to moisture.[16][17]

  • In-Reaction Use: When adding the compound to a reaction vessel, do so slowly and carefully to avoid splashing.

  • Post-Handling: After completing the task, decontaminate the work area within the fume hood. Wipe down surfaces with an appropriate solvent. Dispose of contaminated disposables (e.g., weighing paper, gloves) in the designated hazardous waste container.[17]

Disposal Plan: Responsible Waste Management

Due to its potential hazards, this compound and any materials contaminated with it must be treated as hazardous chemical waste.[2][18] Never dispose of this chemical down the drain unless explicitly permitted by your institution and local regulations.[3][19][20]

  • Waste Segregation: It is critical to collect boronic acid waste separately from other waste streams to prevent dangerous reactions.[2][21] Never mix boronic acid waste with substances like strong acids or oxidizing agents.[4][19]

  • Containerization:

    • Solid Waste: Collect unused compound and contaminated items (e.g., gloves, paper towels, silica gel) in a clearly labeled, sealable container designated for solid organoboron waste.[2][22]

    • Liquid Waste: Collect solutions containing the boronic acid in a separate, compatible, and clearly labeled hazardous waste container.[21][22]

  • Labeling: The hazardous waste label must include the full chemical name: "this compound".[2] Do not use abbreviations.[2] Also, list any solvents present in liquid waste.

  • Storage: Keep waste containers tightly sealed at all times, except when adding waste.[2][16][22] Store them in a designated hazardous waste accumulation area according to your institution's guidelines.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste facility.[18][19]

The following diagram illustrates the decision-making process for proper waste disposal.

Waste_Disposal_Workflow cluster_0 Waste Segregation & Collection cluster_1 Final Disposal Start Generate Waste Containing This compound Solid_Waste Solid Waste (e.g., contaminated gloves, paper) Start->Solid_Waste Liquid_Waste Liquid Waste (e.g., reaction mixtures, solvents) Start->Liquid_Waste Solid_Container Collect in Labeled 'Solid Organoboron Waste' Container Solid_Waste->Solid_Container Liquid_Container Collect in Labeled 'Liquid Hazardous Waste' Container (Note all components) Liquid_Waste->Liquid_Container Seal Keep Containers Tightly Sealed Solid_Container->Seal Liquid_Container->Seal Store Store in Designated Hazardous Waste Area Seal->Store Dispose Arrange for Disposal via Institutional EHS Store->Dispose caption Fig 2. Waste Disposal Workflow

Fig 2. Waste Disposal Workflow

By adhering to these rigorous safety and disposal protocols, you build a self-validating system of safety that protects you, your colleagues, and the environment. Your commitment to these practices is the hallmark of a trustworthy and expert scientific professional.

References

  • Lab Alley. (2025, July 15). How To Safely Dispose of Boric Acid. Available at: [Link]

  • Lab Alley. (2025, July 15). Boric Acid Safety & Hazards. Available at: [Link]

  • University of Wisconsin-Madison. (2021, June 23). Boric Acid - IsoLab. Available at: [Link]

  • Rubo UK. Hazardous Waste: Waste Acid Treatment & Safe Disposal Services. Available at: [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. Available at: [Link]

  • Ball State University. Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains. Available at: [Link]

  • Chemistry LibreTexts. (2021, August 15). Proper Protective Equipment. Available at: [Link]

  • Fisher Scientific. Safety Data Sheet. Available at: [Link]

  • Princeton University. Section 6C: Protective Equipment. Available at: [Link]

  • Healthy Bean. (2023, April 12). PPE for Chemical Handling: A Quick Guide. Available at: [Link]

  • University of California, Riverside. (2015, July 22). Personal Protective Equipment Selection Guide. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.